Hsd17B13-IN-38
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 3-(5-methoxy-2-pyridin-4-ylbenzimidazol-1-yl)benzoate |
InChI |
InChI=1S/C22H19N3O3/c1-3-28-22(26)16-5-4-6-17(13-16)25-20-8-7-18(27-2)14-19(20)24-21(25)15-9-11-23-12-10-15/h4-14H,3H2,1-2H3 |
InChI Key |
DORFDSPDRMDHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C3=C(C=C(C=C3)OC)N=C2C4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-38: An In-depth Technical Guide on its Mechanism of Action in NASH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for Nonalcoholic Steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its more severe fibrotic stages. Hsd17B13-IN-38 is a potent and selective inhibitor of the HSD17B13 enzyme. This document provides a comprehensive technical overview of the mechanism of action of this compound in the context of NASH, including its effects on key signaling pathways, and details the experimental protocols used to elucidate its activity.
Introduction to HSD17B13 in NASH
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Its expression is significantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD) and NASH.[2] While its precise physiological function is still under investigation, it is believed to play a role in hepatic lipid metabolism, potentially through the modulation of fatty acid and retinoid signaling pathways.[3][4]
The strong genetic validation linking HSD17B13 to NASH progression has spurred the development of inhibitors as a potential therapeutic strategy. The therapeutic hypothesis is that by inhibiting the enzymatic activity of HSD17B13, it may be possible to mimic the protective effects observed in individuals with loss-of-function variants, thereby halting or reversing the progression of NASH.
This compound: A Potent and Selective Inhibitor
This compound, also referred to as Compound D in patent literature (WO2021211981A1), is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Its development was guided by the need for a potent and selective tool to probe the function of HSD17B13 and as a potential therapeutic candidate for NASH.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound (Compound D) | hHSD17B13 | Biochemical | Estradiol | <100 | Patent WO2021211981A1 |
| BI-3231 | hHSD17B13 | Biochemical | Estradiol | 1 | [1] |
| BI-3231 | mHSD17B13 | Biochemical | Estradiol | 13 | [1] |
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Compound | Cell Line | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound (Compound D) | HEK293 (overexpressing hHSD17B13) | Cellular | Estradiol | <1000 | Patent WO2021211981A1 |
| BI-3231 | HEK293 (overexpressing hHSD17B13) | Cellular | Estradiol | 25 | [1] |
Mechanism of Action in NASH
The proposed mechanism of action of this compound in NASH is centered on its ability to inhibit the enzymatic activity of HSD17B13, which is implicated in pathways leading to hepatic lipid accumulation, inflammation, and fibrosis.
Signaling Pathways
HSD17B13 is thought to influence hepatic lipid metabolism through its interaction with key regulatory pathways, including the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling cascades. Upregulation of HSD17B13 is associated with increased lipogenesis. By inhibiting HSD17B13, this compound may help to restore normal lipid homeostasis in the liver.
Caption: Proposed signaling pathway of HSD17B13 in NASH and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize HSD17B13 inhibitors.
HSD17B13 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human HSD17B13.
Methodology:
-
Enzyme and Substrates: Recombinant human HSD17B13 is used as the enzyme. Estradiol or leukotriene B4 can be used as substrates, with NAD+ as a cofactor.[5][6]
-
Assay Principle: The assay measures the production of NADH, a product of the HSD17B13-catalyzed reaction. This is typically done using a coupled-enzyme luminescence assay (e.g., NAD-Glo™ Assay).[6]
-
Procedure:
-
A solution of this compound at various concentrations is pre-incubated with recombinant HSD17B13 enzyme in an appropriate assay buffer.
-
The enzymatic reaction is initiated by adding the substrate (e.g., estradiol) and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of NADH produced is quantified using a luciferase-based detection reagent, and the luminescent signal is measured with a plate reader.[7]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the HSD17B13 biochemical inhibition assay.
Cellular HSD17B13 Inhibition Assay
Objective: To assess the potency of this compound in a cellular context.
Methodology:
-
Cell Line: HEK293 cells stably overexpressing human HSD17B13 are commonly used.[1]
-
Assay Principle: The assay measures the conversion of a substrate (e.g., estradiol) to its product (estrone) by HSD17B13 within the cells.
-
Procedure:
-
Cells are seeded in microplates and treated with various concentrations of this compound.
-
After a pre-incubation period, the substrate (estradiol) is added to the cell culture medium.
-
The cells are incubated for a specific duration to allow for substrate conversion.
-
The reaction is stopped, and the supernatant is collected.
-
The amount of product (estrone) is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[1]
-
IC50 values are determined by analyzing the dose-dependent inhibition of estrone formation.
-
In Vivo NASH Mouse Model Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of NASH.
Methodology:
-
Animal Model: A common model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) fed to mice (e.g., C57BL/6J strain). This diet induces steatohepatitis and fibrosis.[8] Another model is the Western diet (high in fat, sucrose, and cholesterol) combined with low-dose carbon tetrachloride (CCl4) to accelerate fibrosis.
-
Study Design:
-
Mice are fed the NASH-inducing diet for a specified period (e.g., 6-12 weeks) to establish the disease phenotype.
-
Animals are then randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally at different dose levels for a defined treatment duration.
-
-
Endpoints:
-
Biochemical Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.
-
Histopathology: Liver tissue is collected for histological analysis, including Hematoxylin and Eosin (H&E) staining for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and Sirius Red or Masson's trichrome staining for fibrosis.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism are quantified by qRT-PCR.
-
Hydroxyproline Assay: To quantify total collagen content in the liver as a measure of fibrosis.
-
Caption: Workflow for an in vivo efficacy study of this compound in a NASH mouse model.
Conclusion
This compound represents a promising therapeutic agent for the treatment of NASH, backed by strong genetic validation of its target, HSD17B13. Its mechanism of action, centered on the inhibition of an enzyme implicated in the progression of liver disease, offers a targeted approach to mitigating hepatic steatosis, inflammation, and fibrosis. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other inhibitors in this class. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of HSD17B13 inhibition in patients with NASH.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-38: A Technical Guide to a Novel Chemical Probe for Interrogating HSD17B13 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[3] This has spurred the development of selective inhibitors to probe the enzymatic function of HSD17B13 and evaluate its therapeutic potential. Hsd17B13-IN-38, also known as BI-3231, is a potent and selective chemical probe for HSD17B13, offering a valuable tool to the scientific community for elucidating the role of this enzyme in health and disease.[2][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and insights into the HSD17B13 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (BI-3231), providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound (BI-3231)
| Target | Assay Type | Parameter | Value | Reference |
| Human HSD17B13 | Enzymatic | IC50 | 1 nM | [4] |
| Human HSD17B13 | Enzymatic | Ki | 0.7 ± 0.2 nM | [5][6] |
| Mouse HSD17B13 | Enzymatic | IC50 | 13 nM | [4] |
| Human HSD17B13 | Cellular (HEK293) | IC50 | 11 ± 5 nM | [5] |
| Human HSD17B11 | Enzymatic | IC50 | > 10 µM | [5][6] |
| Human HSD17B13 | Thermal Shift (DSF) | ΔTm | 16.7 K (in the presence of NAD+) | [5][6] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (BI-3231) in Mice
| Administration Route | Dose | Key Findings | Reference |
| Intravenous (i.v.) | 5 µmol/kg | Rapid plasma clearance | [5] |
| Oral (p.o.) | 50 µmol/kg | Low oral bioavailability, extensive liver distribution | [7] |
| Subcutaneous (s.c.) | 80 µmol/kg | Improved systemic bioavailability | [5] |
Signaling Pathways and Mechanism of Action
HSD17B13 is implicated in several key cellular processes, primarily related to lipid and retinol metabolism within hepatocytes. Its activity is dependent on the cofactor NAD+.[8]
Figure 1: HSD17B13 Signaling Pathway and Inhibition.
This compound acts as an uncompetitive inhibitor with respect to NAD+, meaning it binds to the HSD17B13-NAD+ complex.[8] This NAD+ dependency for binding is a key feature of its mechanism of action.[8]
Figure 2: Uncompetitive Inhibition Mechanism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
Biochemical HSD17B13 Enzymatic Assay (MALDI-TOF MS)
This protocol is adapted from a high-throughput screening method.[2]
1. Reagents and Materials:
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[2]
-
Recombinant human HSD17B13.
-
Estradiol (substrate).
-
NAD+ (cofactor).
-
This compound (BI-3231) and DMSO (vehicle control).
-
1536-well assay plates.
2. Procedure:
-
Dispense 50 nL of test compound (this compound) or DMSO into the wells of a 1536-well plate.[2]
-
Add the enzymatic reaction mix containing assay buffer, HSD17B13 enzyme, estradiol, and NAD+.
-
Incubate the reaction at room temperature.
-
Stop the reaction and prepare the samples for MALDI-TOF mass spectrometry analysis to measure the formation of the product, estrone.
Cellular HSD17B13 Activity Assay
This protocol describes a cellular assay using HEK293 cells stably overexpressing human HSD17B13.[2]
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably overexpressing hHSD17B13-Myc/DDK in DMEM with 10% heat-inactivated FBS, 1x Glutamax, and 1x sodium pyruvate.[2]
-
24 hours prior to the assay, seed 0.4 x 10^6 cells/mL (25 µL) into a 384-well culture plate.[2]
2. Compound Treatment and Substrate Addition:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Spot 50 nL of the compound dilutions onto the pre-seeded cell plate (final DMSO concentration of 1%).[2]
-
Incubate for 30 minutes at 37°C in a humidified incubator.[2]
-
Add 25 µL of a 60 µM estradiol solution to each well.[2]
-
Incubate for 3 hours at 37°C.[2]
3. Sample Analysis:
-
Collect 20 µL of the supernatant.
-
Add an internal standard (e.g., d4-estrone).
-
Derivatize the analytes for detection.
-
Analyze the estrone levels using RapidFire MS/MS.[2]
4. Cell Viability Assay (Control):
-
Perform a CellTiter-Glo Luminescent Cell Viability Assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.[2]
Figure 3: Experimental Workflows for In Vitro Assays.
In Vivo Pharmacokinetic Studies in Mice
The following provides a general framework for in vivo pharmacokinetic studies based on published data.[5][7]
1. Animals:
-
Use appropriate mouse strains (e.g., C57BL/6J).
2. Formulation and Dosing:
-
Formulate this compound (BI-3231) in a suitable vehicle for the intended route of administration (intravenous, oral, or subcutaneous).
-
Administer the compound at the desired dose (e.g., 5 µmol/kg for i.v., 50 µmol/kg for p.o., 80 µmol/kg for s.c.).[5]
3. Sample Collection:
-
Collect blood samples at various time points post-administration via appropriate methods (e.g., tail vein, retro-orbital bleeding).
-
At the end of the study, collect tissues of interest, particularly the liver, for analysis of compound distribution.
4. Sample Analysis:
-
Process blood samples to obtain plasma.
-
Extract the compound from plasma and tissue homogenates.
-
Quantify the concentration of this compound using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
Conclusion and Future Directions
This compound (BI-3231) is a first-in-class, potent, and selective chemical probe for HSD17B13.[2] Its well-characterized in vitro and in vivo properties make it an invaluable tool for researchers investigating the biological functions of HSD17B13 and its role in liver diseases. The provided data and protocols offer a solid foundation for utilizing this probe to further unravel the complexities of HSD17B13 signaling and to explore its potential as a therapeutic target. Future studies employing this compound in various preclinical models of NAFLD and NASH will be crucial in validating HSD17B13 as a drug target and in advancing the development of novel therapies for these prevalent liver conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. opnme.com [opnme.com]
An In-Depth Technical Guide to Hsd17B13-IN-38 for the Study of Lipid Droplet Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. Its role in lipid droplet metabolism is a key area of investigation. This technical guide focuses on Hsd17B13-IN-38, a small molecule inhibitor of Hsd17B13, providing a comprehensive resource for its application in studying lipid droplet dynamics. This document outlines the known information about this compound, its target's biological context, and offers a framework for its experimental use.
Introduction to Hsd17B13
Hsd17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Upregulation of Hsd17B13 is observed in patients with NAFLD, suggesting its involvement in the pathogenesis of the disease.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of various liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This protective effect has spurred the development of Hsd17B13 inhibitors as potential therapeutics.
The precise molecular functions of Hsd17B13 are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] It is also implicated in the metabolism of steroids and other bioactive lipids.[2] Its localization to lipid droplets suggests a direct role in modulating lipid storage and mobilization within hepatocytes.
This compound: A Specific Inhibitor
This compound, also referred to as "Compound D," is a small molecule inhibitor developed for the specific targeting of Hsd17B13.[4]
Chemical Properties:
| Property | Value |
| Compound Name | This compound |
| Synonym | Compound D |
| CAS Number | 2730022-56-5 |
Note: The specific chemical structure and detailed physicochemical properties of this compound are proprietary and are detailed in patent WO2021211981A1. Quantitative data, such as IC50 values, are not publicly available at this time.
Signaling Pathways and Biological Context
Hsd17B13's activity is integrated into the broader network of hepatic lipid metabolism. Its expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[3] This places Hsd17B13 downstream of major regulators of fatty acid and cholesterol homeostasis.
Furthermore, recent research has indicated that Hsd17B13 may influence inflammatory pathways. Overexpression of Hsd17B13 has been shown to affect signaling pathways such as the NF-κB and MAPK pathways.[5] A proposed mechanism involves Hsd17B13-mediated production of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 pathway, leading to increased fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[6]
Signaling Pathway of Hsd17B13 in Lipid Metabolism and Inflammation
Caption: Hsd17B13 signaling in lipid metabolism and inflammation.
Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following methodologies provide a framework for its use in studying lipid droplet metabolism, based on established techniques for evaluating Hsd17B13 function and the effects of its inhibition.
In Vitro Hsd17B13 Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound on recombinant Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
Substrate (e.g., retinol or β-estradiol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
96-well assay plates
-
Plate reader for detecting product formation (e.g., spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a concentration gradient.
-
In a 96-well plate, add the assay buffer, recombinant Hsd17B13 protein, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Incubate the plate at 37°C for a predetermined time.
-
Measure the formation of the product (e.g., retinaldehyde or estrone) or the change in cofactor concentration (e.g., NADH production) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Lipid Droplet Accumulation Assay
Objective: To assess the effect of this compound on lipid droplet formation and accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Fatty acids (e.g., oleic acid) to induce lipid accumulation
-
Lipid droplet staining dye (e.g., BODIPY 493/503, Nile Red)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified pre-incubation period.
-
Induce lipid droplet formation by adding oleic acid-supplemented medium.
-
Continue incubation with this compound and oleic acid for 24-48 hours.
-
Wash the cells with PBS and fix with paraformaldehyde.
-
Stain the cells with a lipid droplet-specific fluorescent dye.
-
Acquire images using a fluorescence microscope.
-
Quantify lipid droplet number, size, and total lipid content per cell using image analysis software.
Experimental Workflow for Cellular Lipid Droplet Analysis
Caption: Workflow for cell-based lipid droplet analysis.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following tables are presented as templates for organizing experimental results.
Table 1: In Vitro Enzymatic Inhibition of Hsd17B13 by this compound
| Inhibitor Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| IC50 (nM) |
Table 2: Effect of this compound on Lipid Droplet Accumulation in Hepatocytes
| Treatment Group | Mean Lipid Droplet Area per Cell (µm²) | Mean Lipid Droplet Number per Cell |
| Vehicle Control | ||
| Oleic Acid (OA) | ||
| OA + this compound (10 nM) | ||
| OA + this compound (100 nM) | ||
| OA + this compound (1 µM) |
Conclusion
This compound represents a valuable tool for investigating the role of Hsd17B13 in lipid droplet metabolism and related liver pathologies. While detailed characterization of this specific inhibitor is not yet in the public domain, the provided experimental frameworks, grounded in established methodologies, offer a robust starting point for researchers. The continued exploration of Hsd17B13 and its inhibitors will undoubtedly provide deeper insights into the complex regulation of hepatic lipid homeostasis and pave the way for novel therapeutic strategies against chronic liver diseases.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. mdpi.com [mdpi.com]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating HSD17B13 Enzymatic Activity with Hsd17B13-IN-38: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors. This technical guide provides a comprehensive overview of HSD17B13's enzymatic activity, its role in hepatic lipid metabolism, and methodologies for its investigation. A key focus is placed on the characterization and application of Hsd17B13-IN-38, a notable inhibitor of HSD17B13. This document details experimental protocols for assessing enzyme activity and inhibitor efficacy, presents quantitative data for relevant compounds, and visualizes key cellular pathways and experimental workflows to facilitate a deeper understanding of HSD17B13 as a drug target.
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and retinoids.[1][5] Primarily localized to the surface of lipid droplets within hepatocytes, HSD17B13 plays a significant role in hepatic lipid homeostasis.[1][3][6] Upregulation of HSD17B13 expression is observed in patients with NAFLD, and its overexpression in cellular and animal models promotes lipid accumulation.[7] Conversely, genetic variants that lead to a loss of HSD17B13 enzymatic function are protective against the progression of steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[1][6] This strong genetic validation underscores the therapeutic potential of inhibiting HSD17B13 activity.
Enzymatic Activity and Substrates of HSD17B13
HSD17B13 exhibits NAD+-dependent oxidoreductase activity, catalyzing the conversion of hydroxysteroids to ketosteroids.[5] While its endogenous substrates are still under full investigation, several classes of molecules have been identified as being processed by HSD17B13.
Known Substrates of HSD17B13:
| Substrate Class | Specific Examples | Reference |
| Steroids | Estradiol | [8] |
| Bioactive Lipids | Leukotriene B4 (LTB4) | [8] |
| Retinoids | Retinol | [1][9] |
The enzymatic activity of HSD17B13 is intrinsically linked to its localization on lipid droplets and its interaction with the cofactor NAD+.[8][9]
This compound and Other Inhibitors
Quantitative Data for HSD17B13 Inhibitors:
| Inhibitor | Target | Assay Substrate | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Estradiol | 1.4 ± 0.7 μM (initial hit) | [8] |
| BI-3231 | Human HSD17B13 | Retinol | 2.4 ± 0.1 μM (initial hit) | [8] |
| EP-036332 | Human HSD17B13 | Not Specified | 14 | [10] |
| EP-036332 | Mouse HSD17B13 | Not Specified | 2.5 | [10] |
| EP-040081 | Human HSD17B13 | Not Specified | 79 | [10] |
| EP-040081 | Mouse HSD17B13 | Not Specified | 74 | [10] |
Experimental Protocols
Recombinant HSD17B13 Expression and Purification
A foundational step for in vitro assays is the production of purified, active HSD17B13 enzyme.
Protocol:
-
Expression System: Utilize a baculovirus expression system in Sf9 insect cells for optimal protein folding and yield.
-
Cloning: Subclone the human HSD17B13 cDNA into a baculovirus transfer vector with an N-terminal His6-tag for purification.
-
Transfection and Amplification: Co-transfect Sf9 cells with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus. Amplify the virus stock through subsequent infections of Sf9 cells.
-
Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus.
-
Purification:
-
Lyse the cells and clarify the lysate by centrifugation.
-
Perform immobilized metal affinity chromatography (IMAC) using a nickel-charged resin to capture the His-tagged HSD17B13.
-
Elute the protein using an imidazole gradient.
-
Conduct size-exclusion chromatography as a final polishing step to obtain highly pure and monomeric HSD17B13.
-
-
Quality Control: Assess protein purity by SDS-PAGE and confirm identity by Western blot using an anti-HSD17B13 antibody.
HSD17B13 Enzymatic Activity Assays
This assay provides a sensitive method to measure the production of NADH, a product of the HSD17B13-catalyzed oxidation of its substrates.
Materials:
-
Purified recombinant HSD17B13
-
Substrate (e.g., Estradiol, Retinol, LTB4)
-
NAD+
-
NADH-Glo™ Detection Reagent (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
384-well white assay plates
Protocol:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the desired substrate.
-
Add the purified HSD17B13 enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add an equal volume of NADH-Glo™ Detection Reagent.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of NADH produced and thus to the HSD17B13 activity.
This high-throughput method directly measures the conversion of the substrate to its product.
Materials:
-
Same as for the NADH-Glo™ assay, excluding the detection reagent.
-
RapidFire-MS system.
Protocol:
-
Set up the enzymatic reaction as described for the NADH-Glo™ assay.
-
After the incubation period, quench the reaction (e.g., with acetonitrile).
-
Directly inject the samples into the RF-MS system for rapid analysis of substrate and product levels.
-
Quantify the product formation to determine HSD17B13 activity.
Cellular Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay assesses HSD17B13 activity in a more physiological context.[9]
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for HSD17B13 or empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
HPLC system
Protocol:
-
Seed cells in multi-well plates.
-
Transfect the cells with the HSD17B13 expression plasmid or an empty vector control.
-
After 24 hours, treat the cells with all-trans-retinol (e.g., 5 µM) for 6-8 hours.
-
Harvest the cells and extract retinoids.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.
-
Normalize retinoid levels to the total protein concentration of the cell lysate. An increase in retinaldehyde production in HSD17B13-transfected cells compared to controls indicates RDH activity.
Visualizing HSD17B13 in Cellular Pathways and Workflows
HSD17B13 Upstream Regulation and Downstream Effects
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism, and its activity impacts lipid droplet dynamics.
Caption: HSD17B13 regulatory pathway and its role in hepatic lipid metabolism.
Experimental Workflow for HSD17B13 Inhibitor Screening
A systematic workflow is essential for the identification and characterization of novel HSD17B13 inhibitors.
Caption: A typical workflow for the discovery and development of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of NAFLD and its progression to more severe liver diseases. This guide provides a foundational framework for researchers to investigate the enzymatic activity of HSD17B13 and to evaluate the efficacy of inhibitors such as this compound. The detailed protocols and visual aids are intended to streamline experimental design and data interpretation, ultimately accelerating the development of novel therapeutics targeting this critical enzyme. As our understanding of HSD17B13's role in liver pathophysiology continues to evolve, the tools and methodologies described herein will be invaluable for advancing this exciting field of research.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 (Hydroxysteroid 17-Beta Dehydrogenase 13) | OriGene [test2.origene.biz]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-38: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential studies required to confirm target engagement and validate the therapeutic potential of Hsd17B13 inhibitors, using Hsd17B13-IN-38 as a representative compound. This document details the core methodologies, data interpretation, and signaling context crucial for advancing drug discovery programs targeting this key enzyme in liver metabolism.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[2][4][5][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[5][7][8][9] The enzyme is known to catalyze the conversion of various lipid substrates, including estradiol, leukotriene B4, and retinol, utilizing NAD+ as a cofactor.[1][7][10]
Target Engagement and Validation Strategy
A multi-pronged approach is essential to robustly demonstrate that a compound engages HSD17B13 and elicits the desired biological response. This involves a combination of biochemical, cellular, and biophysical assays.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant compounds from target engagement and validation studies.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | Target | Substrate | Assay Type | IC50 (µM) | Reference |
| Compound 1 | Human HSD17B13 | Estradiol | Biochemical | Moderate | [7][10] |
| Compound 1 | Human HSD17B13 | Leukotriene B4 | Biochemical | Moderate | [10] |
| Compound 1 | Human HSD17B13 | Retinol | Biochemical | 2.4 ± 0.1 | [7] |
| Compound 2 | Human HSD17B13 | Estradiol | Biochemical | Potent | [10] |
| Compound 2 | Human HSD17B13 | Leukotriene B4 | Biochemical | Potent | [10] |
| BI-3231 | Human HSD17B13 | Estradiol | Biochemical | Potent | [7] |
| BI-3231 | Mouse HSD17B13 | Estradiol | Biochemical | Potent | [7] |
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Activity | Reference |
| Compound 1 | - | Cellular Assay | - | Active | [10] |
| Compound 2 | - | Cellular Assay | - | Inactive | [10] |
| BI-3231 | - | Human HSD17B13 Cellular Assay | - | Moderate | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Inhibition Assay (NAD-Glo™ Assay)
This assay quantifies the production of NADH, a product of the HSD17B13 enzymatic reaction, using a luminescent biosensor.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., β-estradiol, Leukotriene B4)
-
NAD+ cofactor
-
Test compound (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[11]
-
NAD-Glo™ Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a white-walled assay plate, add 50-100 nM of recombinant HSD17B13 enzyme.[11]
-
Add the test compound to the desired final concentration.
-
Initiate the reaction by adding a mixture of the substrate (10-50 µM) and NAD+.[11]
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
Antibodies against HSD17B13 and a loading control
-
Western blot reagents and equipment
Procedure:
-
Culture HepG2 cells to confluency.
-
Treat the cells with the test compound or DMSO vehicle for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Mandatory Visualizations
Signaling and Mechanistic Pathways
Caption: Simplified signaling pathway of HSD17B13 regulation and function in hepatocytes.
Experimental Workflows
Caption: Workflow for the HSD17B13 biochemical inhibition assay using NAD-Glo™.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Cellular Localization of HSD17B13 and the Effects of Its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and the inhibitory effects of compounds targeting this enzyme. The content is structured to provide actionable data and detailed methodologies for researchers in the field of liver diseases and drug discovery.
Cellular Localization of HSD17B13
HSD17B13 is predominantly a liver-expressed protein, with single-cell RNA sequencing analysis confirming its primary localization within hepatocytes.[1][2][3] Further investigation into its subcellular distribution has revealed a strong association with lipid droplets (LDs).[4][5][6][7][8] Immunohistochemical studies in both human and mouse livers have shown HSD17B13 to be predominantly localized on the envelope of LDs.[2][3] While mainly associated with LDs, some studies also report its presence in vesicles and the Golgi apparatus.[9] The N-terminal sequence of HSD17B13 is crucial for its targeting to lipid droplets.[2][3]
The localization of HSD17B13 to lipid droplets is not static and can be influenced by the metabolic state of the cell. For instance, in non-alcoholic fatty liver disease (NAFLD), the expression of HSD17B13 is significantly upregulated, and the protein is primarily found in the lipid droplet subcellular fraction.[2]
Experimental Protocols for Determining Cellular Localization
1. Immunofluorescence Staining of HSD17B13 in Hepatocytes
This protocol outlines the general steps for visualizing the subcellular localization of HSD17B13 in cultured hepatocytes.
-
Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2, Huh7, or primary hepatocytes) on glass coverslips. To induce lipid droplet formation, treat the cells with oleic acid (e.g., 400 μM) for 24-48 hours.[10]
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[11]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin and 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for HSD17B13 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: To visualize lipid droplets and nuclei, counterstain with a neutral lipid dye (e.g., BODIPY 493/503 or LipidTox) and a nuclear stain (e.g., DAPI or Hoechst 33342), respectively.[4][11]
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
2. Subcellular Fractionation for Lipid Droplet Isolation
This protocol describes a method for isolating lipid droplets from liver tissue or cultured cells to confirm the presence of HSD17B13.
-
Homogenization: Homogenize fresh liver tissue or pelleted cells in an ice-cold homogenization buffer using a Dounce homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet mitochondria.[12][13]
-
Ultracentrifugation: Carefully collect the supernatant, which contains the lipid droplet and cytosolic fractions. Layer this fraction onto a discontinuous sucrose or Ficoll density gradient and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.[12][13][14][15]
-
Lipid Droplet Collection: The lipid droplets will float to the top of the gradient and can be carefully collected.
-
Protein Analysis: The protein content of the isolated lipid droplet fraction can be analyzed by Western blotting using an antibody against HSD17B13.
HSD17B13 Inhibitor Effects
The development of potent and selective inhibitors of HSD17B13 is a promising therapeutic strategy for chronic liver diseases. One such inhibitor, BI-3231, has been extensively characterized.
Quantitative Data on HSD17B13 Inhibitor BI-3231
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 1 nM | Human | Enzymatic | [16] |
| IC₅₀ | 13 nM | Mouse | Enzymatic | [16][17] |
| Kᵢ | 0.7 nM | Human | Enzymatic | [17] |
| Cellular IC₅₀ | 11 nM | Human | Cellular | [18] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitor constant.
Inhibitor Effects on Cellular Function
Inhibition of HSD17B13 has been shown to have several beneficial effects in preclinical models of liver disease. Treatment of hepatocytes with BI-3231 has been demonstrated to:
-
Significantly decrease the accumulation of triglycerides under lipotoxic stress.[19]
-
Reduce the cytotoxic effects of palmitic acid.[17]
-
Improve hepatocyte proliferation and differentiation.
-
Increase mitochondrial respiratory function.[19]
Experimental Protocols for Assessing Inhibitor Effects
1. HSD17B13 Enzymatic Activity Assay
This protocol is for measuring the enzymatic activity of HSD17B13 and assessing the potency of inhibitors.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 100 mM Tris-HCl, pH 7.5), NAD⁺ as a cofactor, and a substrate such as β-estradiol or retinol.[20][21]
-
Enzyme and Inhibitor Addition: Add purified recombinant HSD17B13 enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the test compound.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at 37°C for a defined period.
-
Detection: The product of the reaction (e.g., retinaldehyde or estrone) can be quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.[20] Alternatively, NADH production can be measured using a detection kit like NADH-Glo.[21]
-
Data Analysis: Calculate the IC₅₀ value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3-5 minutes).[22][23]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of HSD17B13 in the presence of the inhibitor compared to the vehicle control indicates target engagement.
3. Assessing Lipid Accumulation
This protocol is for quantifying the effect of HSD17B13 inhibitors on lipid accumulation in hepatocytes.
-
Cell Culture and Treatment: Plate hepatocytes and induce lipid accumulation with oleic acid. Treat the cells with the HSD17B13 inhibitor or vehicle control for 24-48 hours.
-
Lipid Staining: Stain the cells with a fluorescent neutral lipid dye such as Nile Red or BODIPY 493/503.
-
Quantification:
-
Microscopy: Capture fluorescent images and quantify the intracellular lipid droplet area or intensity using image analysis software.[10]
-
Flow Cytometry: Stain the cells with a lipid dye and analyze the fluorescence intensity by flow cytometry.
-
Biochemical Assay: Extract total lipids from the cells and quantify the triglyceride content using a commercially available kit.[24]
-
Visualizations
Caption: Workflow for determining the cellular localization of HSD17B13.
Caption: Workflow for assessing the effects of HSD17B13 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.origene.com [cdn.origene.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. 17β-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. 17{beta}-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein (Journal Article) | OSTI.GOV [osti.gov]
- 9. Subcellular - HSD17B13 - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit [jove.com]
- 13. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Droplets Fractionation [bio-protocol.org]
- 15. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 18. Pardon Our Interruption [opnme.com]
- 19. enanta.com [enanta.com]
- 20. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hydroxysteroid 17β-dehydrogenase 11 accumulation on lipid droplets promotes ethanol-induced cellular steatosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hsd17B13 Inhibition in Hepatic Steatosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibition as a therapeutic strategy for hepatic steatosis and nonalcoholic fatty liver disease (NAFLD). While direct data on a specific inhibitor, Hsd17B13-IN-38, is not extensively available in the public domain, this paper will synthesize the current understanding of Hsd17B13's function and the therapeutic potential of its inhibition by examining data from genetic studies and preclinical models using tool compounds and genetic knockdown approaches.
Introduction: Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][3] These findings have propelled HSD17B13 into the spotlight as a promising therapeutic target for NAFLD and related conditions. The prevailing hypothesis is that inhibition of HSD17B13 enzymatic activity can replicate the protective effects observed in individuals with loss-of-function mutations.[4][5]
Mechanism of Action
The precise enzymatic function of HSD17B13 and its role in the pathogenesis of hepatic steatosis are areas of active investigation. It is known to be a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, fatty acids, and other lipids.[4][6] Some studies suggest HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, a crucial step in retinoic acid signaling.[5][7] Dysregulation of retinoid metabolism has been linked to the development of hepatic steatosis and fibrosis.[7]
Another proposed mechanism involves the interplay between HSD17B13 and key transcription factors that regulate hepatic lipid metabolism, such as SREBP1c, LXR, and PPARα.[6][8] Increased HSD17B13 expression, as seen in NAFLD, may contribute to a positive feedback loop that promotes de novo lipogenesis and lipid droplet accumulation.[4][6]
Preclinical Evidence: The Impact of Hsd17B13 Inhibition in Hepatic Steatosis Models
While specific data for this compound is limited, studies utilizing genetic knockdown (shRNA) of Hsd17b13 in mouse models of diet-induced hepatic steatosis provide compelling evidence for the therapeutic potential of inhibiting this target.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from a study investigating the effects of liver-specific Hsd17b13 knockdown in high-fat diet (HFD)-fed obese mice.
| Parameter | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Percentage Change | Citation |
| Liver Function | ||||
| Serum ALT (U/L) | Elevated | Decreased | ↓ | [8][9] |
| Serum FGF21 (pg/mL) | Elevated | Decreased | ↓ | [8][9] |
| Hepatic Lipid Metabolism Gene Expression (relative to control) | ||||
| Cd36 | Increased | Inhibited induction | ↓ | [8] |
| Vldlr | Increased | Inhibited induction | ↓ | [8] |
| Crat | Increased | Inhibited induction | ↓ | [8] |
| Mogat1 | Increased | Inhibited induction | ↓ | [8] |
| Cept1 | Unchanged | Normalized | ↔ | [8] |
| Fibrosis Markers (relative to control) | ||||
| Timp2 | Increased | Significantly Decreased | ↓ | [8][9] |
| Col1a1 | Increased | Trended to Decrease | ↓ | [8] |
| Col4a1 | Increased | Trended to Decrease | ↓ | [8] |
| Timp1 | Increased | Trended to Decrease | ↓ | [8] |
| Tgf-β | Increased | Trended to Decrease | ↓ | [8] |
Experimental Protocols
The following provides a detailed methodology for a representative in vivo study assessing the effect of Hsd17b13 knockdown in a diet-induced model of hepatic steatosis.
High-Fat Diet (HFD)-Induced Obese Mouse Model
Objective: To induce hepatic steatosis and assess the therapeutic effect of Hsd17b13 knockdown.
Animal Model: Male C57BL/6J mice.
Diet:
-
Control Group: Standard chow diet.
-
Experimental Groups: High-fat diet (e.g., 60% kcal from fat) for a period of 16-23 weeks to induce obesity and hepatic steatosis.[8]
Intervention:
-
Vehicle/Control: Intravenous administration of a vector carrying a scrambled, non-targeting short hairpin RNA (shRNA).
-
Treatment: Intravenous administration of an adeno-associated virus (AAV) vector expressing a shRNA specifically targeting Hsd17b13 mRNA for liver-specific knockdown.[9][10]
Duration of Treatment: Typically, a single injection is administered, and the effects are evaluated after a predetermined period (e.g., 4-12 weeks post-injection).[10]
Endpoint Analysis:
-
Metabolic Phenotyping: Monitoring of body weight, food intake, and glucose homeostasis.[8]
-
Serum Biochemistry: Measurement of liver enzymes (ALT, AST), triglycerides, and cholesterol.[9][10]
-
Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Masson's trichrome or Sirius Red staining is used to evaluate fibrosis.[10]
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism and fibrosis.[8]
-
Protein Analysis: Western blotting is used to confirm the knockdown of HSD17B13 protein levels and to assess the expression of other relevant proteins.[10]
-
Lipidomics: Comprehensive analysis of hepatic lipid species to understand the impact of Hsd17b13 inhibition on the liver lipidome.[8]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in Hepatic Steatosis
Caption: Proposed positive feedback loop involving HSD17B13 and SREBP1c in promoting hepatic steatosis.
Experimental Workflow for Evaluating HSD17B13 Inhibitors In Vivo
Caption: A representative experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.
Conclusion and Future Directions
The collective evidence from human genetic studies and preclinical models strongly supports the inhibition of HSD17B13 as a viable therapeutic strategy for hepatic steatosis and NASH. The knockdown of Hsd17b13 in animal models leads to a significant improvement in liver health, including reduced steatosis, inflammation, and markers of fibrosis. While the precise mechanisms are still being fully elucidated, the modulation of lipid metabolism and potentially retinoid signaling pathways appear to be key.
The development of potent and selective small molecule inhibitors, such as those in the "Hsd17B13-IN" series, is a critical next step. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of these compounds in relevant animal models, as well as further unraveling the intricate molecular functions of HSD17B13. The progression of HSD17B13 inhibitors into clinical trials will be a significant milestone in the quest for effective treatments for NAFLD and NASH.[4]
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Hsd17B13-IN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Hsd17B13-IN-38, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This document outlines the typical experimental workflow, detailed protocols for key in vitro assays, and the underlying signaling pathways relevant to the evaluation of Hsd17B13 inhibitors.
Core Concepts in Hsd17B13 Inhibition
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is an enzyme implicated in the metabolism of steroids, bioactive lipids, and retinol.[1][2] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to more severe steatohepatitis.[1] This protective effect has spurred the development of small molecule inhibitors targeting the enzymatic activity of Hsd17B13. The in vitro evaluation of these inhibitors is a critical first step in the drug discovery process, aiming to quantify their potency, selectivity, and mechanism of action at the molecular and cellular levels.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables represent the standard format for presenting the in vitro characteristics of an Hsd17B13 inhibitor.
Table 1: Biochemical Potency of this compound
| Assay Type | Substrate | Species | IC50 (nM) |
| Enzymatic Inhibition | Estradiol | Human | Data |
| Enzymatic Inhibition | Leukotriene B4 | Human | Data |
| Enzymatic Inhibition | Estradiol | Mouse | Data |
| Enzymatic Inhibition | Leukotriene B4 | Mouse | Data |
This table would summarize the half-maximal inhibitory concentration (IC50) of the compound against purified Hsd17B13 enzyme from different species using various substrates.
Table 2: Cellular Activity and Target Engagement of this compound
| Assay Type | Cell Line | Endpoint Measurement | EC50 (nM) |
| Cellular Inhibition | HepG2 | Estrone Production | Data |
| Cellular Thermal Shift (CETSA) | HepG2 | Hsd17B13 Stabilization | Data |
| Target Gene Expression | LX-2 | COL1A1 mRNA levels (TGF-β induced) | Data |
This table would present the half-maximal effective concentration (EC50) of the compound in cell-based assays, demonstrating its activity in a biological context and confirming its engagement with the target protein.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of those used in the field for the characterization of Hsd17B13 inhibitors.
Hsd17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Hsd17B13. A common method involves measuring the production of NADH, a product of the dehydrogenase reaction, using a luminescent reporter system.
Materials:
-
Recombinant human Hsd17B13 protein
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100
-
NAD(P)H-Glo™ Detection Reagent
-
384-well assay plates
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
Prepare the substrate mix containing the substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+) in assay buffer.
-
Dispense 80 nL of the serially diluted test compound into the wells of a 384-well plate.
-
Add 2 µL/well of the substrate mix to the plate.
-
Initiate the enzymatic reaction by adding 2 µL/well of purified Hsd17B13 protein (30 nM final concentration) in assay buffer.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Add 3 µL/well of NAD(P)H-Glo™ detection reagent.
-
Incubate for an additional 1 hour at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR plates
-
Thermocycler
-
Western blot or ELISA reagents for Hsd17B13 detection
Procedure:
-
Culture HepG2 cells to confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR plates.
-
Heat the plates in a thermocycler across a range of temperatures for 3 minutes, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble Hsd17B13 in the supernatant using Western blotting or an ELISA.
-
Plot the amount of soluble Hsd17B13 as a function of temperature for each compound concentration to generate melting curves and determine the shift in melting temperature.
Mandatory Visualizations
Signaling Pathway
// Nodes LXR_agonist [label="LXR Agonist\n(e.g., Oxysterols)", fillcolor="#FBBC05", fontcolor="#202124"]; LXR [label="LXRα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SREBP1c_gene [label="SREBP-1c Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP1c_precursor [label="SREBP-1c Precursor\n(ER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SREBP1c_mature [label="Mature SREBP-1c\n(Nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsd17B13_gene [label="Hsd17B13 Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Hsd17B13_protein [label="Hsd17B13 Protein\n(Lipid Droplet)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hsd17B13_IN_38 [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Retinol [label="Retinol", fillcolor="#FBBC05", fontcolor="#202124"]; Retinaldehyde [label="Retinaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LXR_agonist -> LXR [label="Activates", fontsize=8]; LXR -> SREBP1c_gene [label="Induces Transcription", fontsize=8]; SREBP1c_gene -> SREBP1c_precursor [label="Transcription &\nTranslation", fontsize=8]; SREBP1c_precursor -> SREBP1c_mature [label="Proteolytic Cleavage", fontsize=8]; SREBP1c_mature -> Hsd17B13_gene [label="Induces Transcription", fontsize=8]; Hsd17B13_gene -> Hsd17B13_protein [label="Transcription &\nTranslation", fontsize=8]; Hsd17B13_protein -> Retinaldehyde [label="Catalyzes Conversion", fontsize=8]; Retinol -> Hsd17B13_protein [dir=none]; Hsd17B13_IN_38 -> Hsd17B13_protein [label="Inhibits", color="#EA4335", arrowhead=tee]; } dot
Caption: Hsd17B13 transcriptional regulation and enzymatic action.
Experimental Workflow
// Nodes start [label="Start: this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochemical_assays [label="Biochemical Assays\n(Enzymatic Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; cellular_assays [label="Cellular Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; potency [label="Determine IC50\n(Potency)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_activity [label="Determine EC50\n(Cellular Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; target_engagement [label="Confirm Target Engagement\n(CETSA)", fillcolor="#FBBC05", fontcolor="#202124"]; downstream_effects [label="Assess Downstream Effects\n(Gene Expression)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="In Vitro Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> biochemical_assays; start -> cellular_assays; biochemical_assays -> potency; cellular_assays -> cellular_activity; cellular_assays -> target_engagement; cellular_assays -> downstream_effects; potency -> end; cellular_activity -> end; target_engagement -> end; downstream_effects -> end; } dot
Caption: In vitro evaluation workflow for Hsd17B13 inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with HSD17B13 Inhibitors
These application notes provide detailed protocols for researchers and drug development professionals on the use of HSD17B13 inhibitors in in vivo mouse studies for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[3][4][5] This has identified HSD17B13 as a promising therapeutic target for these conditions.[3][4] HSD17B13 is believed to play a role in hepatic lipid metabolism, inflammation, and fibrosis.[2][6] Its inhibition is expected to ameliorate liver injury and disease progression.
Mechanism of Action
HSD17B13 is involved in several metabolic pathways, including steroid hormone metabolism, fatty acid metabolism, and retinol metabolism.[1][3] Overexpression of HSD17B13 can lead to increased lipid accumulation in hepatocytes.[1] The exact mechanisms by which HSD17B13 contributes to liver disease are still under investigation, but they are thought to involve the production of pro-inflammatory lipid mediators and modulation of signaling pathways related to lipid metabolism and inflammation, such as the NF-κB and MAPK signaling pathways.[2] Recent studies also suggest that HSD17B13 can activate the PAF/STAT3 signaling pathway in hepatocytes, promoting leukocyte adhesion and liver inflammation.[6]
Signaling Pathway
The signaling pathway involving HSD17B13 is complex and not fully elucidated. However, a proposed pathway highlights its role in lipid metabolism and inflammation.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Experimental Protocols
The following protocols are generalized for in vivo mouse studies targeting HSD17B13. Specific parameters such as compound formulation, dosage, and administration route should be optimized for the specific inhibitor being tested.
Animal Models
Several mouse models can be used to induce NAFLD/NASH phenotypes for testing HSD17B13 inhibitors.
-
High-Fat Diet (HFD)-induced Obesity Model:
-
Strain: C57BL/6J mice are commonly used.[7]
-
Diet: A diet with 45% or 60% kcal from fat.
-
Duration: 16-24 weeks to induce obesity, steatosis, and mild inflammation.
-
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model:
-
Carbon Tetrachloride (CCl4)-induced Fibrosis Model:
-
Strain: C57BL/6J mice.
-
Induction: Intraperitoneal (i.p.) injection of CCl4 (e.g., 0.5-1 mL/kg) twice weekly.
-
Duration: 4-8 weeks to induce significant liver fibrosis.[9]
-
Experimental Workflow
A typical experimental workflow for evaluating an HSD17B13 inhibitor in a diet-induced NASH model is outlined below.
Caption: General experimental workflow for in vivo mouse studies.
Inhibitor Administration
-
Formulation: The HSD17B13 inhibitor should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The stability and solubility of the compound in the vehicle should be confirmed.
-
Route of Administration: Oral gavage is a common route for daily administration. Intraperitoneal injection can also be used.
-
Dosage and Frequency: A dose-response study is recommended to determine the optimal dose. For example, doses ranging from 1 to 100 mg/kg, administered once or twice daily.
Endpoint Analysis
At the end of the study, a comprehensive analysis should be performed to evaluate the efficacy of the HSD17B13 inhibitor.
-
Blood Biochemistry:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Serum lipid profile (triglycerides, total cholesterol).
-
-
Liver Histopathology:
-
Hematoxylin and eosin (H&E) staining for assessment of steatosis, inflammation, and ballooning.
-
Sirius Red or Masson's trichrome staining for evaluation of fibrosis.
-
-
Gene Expression Analysis (qPCR):
-
Quantify the mRNA levels of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2), inflammation (e.g., Tnf-α, Il-6, Ccl2), and lipid metabolism (e.g., Srebf1, Fasn, Cd36).
-
-
Protein Analysis (Western Blot):
-
Confirm target engagement by measuring HSD17B13 protein levels.
-
Assess the expression of key proteins in the relevant pathways.
-
-
Hydroxyproline Assay:
-
Quantify collagen content in the liver as a measure of fibrosis.
-
-
Lipidomics:
-
Analyze the liver lipid composition to understand the impact of HSD17B13 inhibition on lipid metabolism.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of In Vivo Study Parameters
| Parameter | Description |
| Animal Model | C57BL/6J mice on a CDAHFD for 8 weeks |
| Treatment Groups | 1. Vehicle Control |
| 2. HSD17B13 Inhibitor (10 mg/kg, daily) | |
| 3. HSD17B13 Inhibitor (30 mg/kg, daily) | |
| Administration | Oral gavage for 4 weeks |
| Endpoints | Serum ALT/AST, liver triglycerides, liver histology (NAFLD Activity Score), fibrosis (Sirius Red staining), gene expression (Col1a1, Tnf-α) |
Table 2: Example of Quantitative Endpoint Data
| Treatment Group | Serum ALT (U/L) | Liver Triglycerides (mg/g) | NAFLD Activity Score | Fibrosis (% Area) |
| Vehicle Control | 250 ± 45 | 150 ± 25 | 5.8 ± 0.7 | 3.2 ± 0.5 |
| Inhibitor (10 mg/kg) | 180 ± 30 | 110 ± 20 | 4.2 ± 0.6 | 2.1 ± 0.4 |
| Inhibitor (30 mg/kg) | 120 ± 25 | 80 ± 15 | 2.5 ± 0.5 | 1.5 ± 0.3 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Conclusion
Targeting HSD17B13 with small molecule inhibitors represents a promising therapeutic strategy for NAFLD and NASH. The protocols and guidelines provided here offer a framework for conducting robust in vivo mouse studies to evaluate the efficacy of such inhibitors. Careful selection of animal models, well-defined experimental workflows, and comprehensive endpoint analyses are crucial for the successful preclinical development of HSD17B13-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-38 in Primary Hepatocyte Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[3][4] Studies have shown that the expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.[5] Furthermore, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[3] This makes HSD17B13 a compelling therapeutic target for the treatment of NAFLD and other chronic liver diseases.[6]
Hsd17B13-IN-38 is a chemical inhibitor of HSD17B13, designed for research into its role in liver diseases.[7] These application notes provide a detailed protocol for the use of this compound in primary hepatocyte cultures to study its effects on hepatocyte biology, particularly concerning lipid metabolism.
Mechanism of Action
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family and exhibits retinol dehydrogenase activity.[5] It is localized to the surface of lipid droplets within hepatocytes and is thought to play a role in lipid homeostasis.[4] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[3] The precise signaling pathways regulated by HSD17B13 are still under investigation, but they are known to involve lipid metabolism and inflammation. Inhibition of HSD17B13 with a small molecule inhibitor like this compound is expected to modulate these pathways, potentially reducing hepatocyte lipid accumulation and mitigating cellular stress.
HSD17B13 Signaling Pathway in Hepatocytes
Caption: HSD17B13 signaling in hepatocytes.
Data Presentation
Table 1: Reagent and Culture Condition Recommendations
| Parameter | Recommendation | Notes |
| Cell Type | Primary Human Hepatocytes | Can be adapted for other primary hepatocytes (e.g., mouse) or hepatocyte-like cell lines (e.g., HepG2, Huh7). |
| Culture Medium | Williams' E Medium or specialized hepatocyte culture medium | Supplement with growth factors, hormones, and antibiotics as recommended by the cell supplier. |
| Culture Plates | Collagen-coated plates | Promotes attachment and proper morphology of primary hepatocytes. |
| Seeding Density | As recommended by the cell supplier | Typically aim for a confluent monolayer. |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. |
| Working Concentration | 0.1 - 10 µM (to be determined empirically) | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation Time | 24 - 72 hours | The optimal time will depend on the specific experimental endpoint. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Note: this compound is soluble in DMSO.[8] Due to limited data on its solubility in aqueous solutions, it is recommended to prepare a high-concentration stock in DMSO and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
For a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in pre-warmed complete hepatocyte culture medium. For example, add 1 µL of 10 mM this compound to 1 mL of culture medium.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
Protocol 2: Culturing and Treatment of Primary Hepatocytes
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes onto collagen-coated plates at the recommended density in complete hepatocyte plating medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After cell attachment (typically 4-6 hours), replace the plating medium with complete hepatocyte culture medium.
-
Allow the cells to acclimate for at least 24 hours before starting the experiment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Cytotoxicity (Optional but Recommended)
It is crucial to determine the cytotoxic potential of this compound in your experimental system.
-
Seed primary hepatocytes in a 96-well plate.
-
Treat the cells with a range of this compound concentrations.
-
At the end of the treatment period, perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Determine the concentration of this compound that does not significantly reduce cell viability for use in subsequent experiments.
Protocol 4: Analysis of Lipid Accumulation by Oil Red O Staining
This protocol allows for the visualization and quantification of neutral lipid droplets in hepatocytes.
-
After treatment with this compound, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add Oil Red O working solution to cover the cell monolayer.
-
Incubate for 15-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the water runs clear.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 500 nm.
Protocol 5: Gene Expression Analysis by qRT-PCR
This protocol can be used to assess the effect of this compound on the expression of genes involved in lipid metabolism and inflammation.
-
After treatment, lyse the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for your genes of interest (e.g., HSD17B13, SREBF1, FASN, IL6, TNF).
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression changes using the ΔΔCt method.
Experimental Workflow
Caption: Experimental workflow for this compound in hepatocytes.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors
Topic: Hsd17B13-IN-38 for High-Throughput Screening Assays Audience: Researchers, scientists, and drug development professionals.
Introduction to HSD17B13
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily of enzymes and is primarily expressed in the liver.[3][4][5] It is a lipid droplet-associated protein involved in hepatic lipid metabolism.[3][4][6] Recent genome-wide association studies have identified HSD17B13 as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][7] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[6][8] Consequently, the development of small molecule inhibitors of HSD17B13 is a promising therapeutic strategy for these conditions.[9]
Mechanism of Action and Signaling Pathway
HSD17B13 is an NAD+-dependent enzyme with retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[6][8] It is also implicated in the metabolism of other steroids and bioactive lipids.[10] In the context of liver disease, HSD17B13 expression is upregulated and contributes to the accumulation of lipid droplets in hepatocytes.[4][11] The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6][11] HSD17B13, in turn, promotes the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation and the progression of liver steatosis.[4][8] Inhibition of HSD17B13 is expected to disrupt this cycle, thereby reducing hepatic lipid content and mitigating liver damage.
Quantitative Data for Representative HSD17B13 Inhibitor (BI-3231)
The following table summarizes the in vitro activity of BI-3231, a potent and selective HSD17B13 inhibitor.[1]
| Assay Type | Target | Substrate | Species | IC50 (nM) | Ki (nM) |
| Enzymatic Assay | HSD17B13 | Estradiol | Human | 3.5 | 1.8 |
| Enzymatic Assay | HSD17B13 | Estradiol | Mouse | 4.6 | 2.1 |
| Cellular Assay | HSD17B13 | - | Human | 45 | - |
| Selectivity Assay | HSD17B11 | Estradiol | Human | >50,000 | - |
Data sourced from Thamm et al. (2023).[1]
Experimental Protocols
Primary High-Throughput Screening (HTS) Assay: MALDI-TOF Mass Spectrometry
This protocol is adapted from a high-throughput screening campaign used to identify HSD17B13 inhibitors.[1][2]
Objective: To identify small molecule inhibitors of human HSD17B13 by monitoring the enzymatic conversion of a substrate to its product using MALDI-TOF mass spectrometry.
Materials and Reagents:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[1]
-
Test compounds dissolved in DMSO
-
1536-well assay plates
-
MALDI-TOF mass spectrometer
-
Acoustic liquid handler (e.g., CyBio Well vario)
Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds (at a stock concentration that will yield a final concentration of 10 µM) or DMSO (for control wells) into the wells of a 1536-well assay plate.[1]
-
Enzyme and Substrate Preparation: Prepare a master mix of the HSD17B13 enzyme and the chosen substrate (e.g., estradiol) in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the assay plates to initiate the enzymatic reaction. The final reaction volume is typically in the microliter range for HTS.
-
Incubation: Incubate the assay plates at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
MALDI-TOF Analysis: Transfer a small aliquot of the quenched reaction mixture to a MALDI target plate. After the solvent has evaporated, analyze the plate using a MALDI-TOF mass spectrometer to measure the signal intensities of the substrate and the product.
-
Data Analysis: Calculate the percent inhibition for each test compound by comparing the product-to-substrate ratio in the compound wells to that of the DMSO control wells.
Secondary Confirmatory Assay: Cellular HSD17B13 Activity Assay
Objective: To confirm the activity of hit compounds from the primary screen in a cellular context and to assess cell permeability.
Materials and Reagents:
-
A human hepatocyte cell line (e.g., HepG2 or Huh7) stably overexpressing HSD17B13.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Substrate (a cell-permeable substrate for HSD17B13).
-
Test compounds from the primary screen.
-
Lysis buffer.
-
Detection reagents for the product of the enzymatic reaction (e.g., a luminescent NAD+/NADH detection kit).
-
96-well or 384-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds or DMSO (for control) for a predetermined incubation period (e.g., 1-2 hours).
-
Substrate Addition: Add the cell-permeable substrate to the wells and incubate for a further period to allow for intracellular enzymatic conversion.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the product of the HSD17B13 reaction.
-
Product Detection: Use a suitable detection method to quantify the amount of product formed. For example, if monitoring NADH production, a luminescent NAD+/NADH assay can be used.[3][9]
-
Data Analysis: Determine the IC50 values for the active compounds by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The protocols and data presented provide a robust framework for the high-throughput screening and characterization of HSD17B13 inhibitors. The use of a highly sensitive and automated primary assay, such as MALDI-TOF MS, allows for the efficient screening of large compound libraries.[1][2] Subsequent confirmation of hits in a cellular context is crucial to validate their potential as therapeutic agents for liver diseases like NAFLD and NASH. The representative inhibitor, BI-3231, serves as an excellent tool compound for assay development and validation.[1]
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. enanta.com [enanta.com]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes and Protocols for HSD17B13 Inhibition using Hsd17B13-IN-38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) by the small molecule inhibitor Hsd17B13-IN-38 using Western blotting. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver and is implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] this compound is a known inhibitor of HSD17B13 and can be utilized in research focused on liver diseases. This document offers a comprehensive methodology for cell culture, treatment, and subsequent protein analysis.
I. Data Presentation
The following table is a template for summarizing quantitative data obtained from a Western blot experiment designed to measure the inhibition of HSD17B13 by this compound. Densitometry analysis of the Western blot bands should be performed to determine the relative protein expression levels.
Table 1: Quantitative Analysis of HSD17B13 Protein Expression Following Treatment with this compound
| Treatment Group | This compound Concentration (µM) | HSD17B13 Band Intensity (Arbitrary Units) | Loading Control (e.g., GAPDH) Band Intensity (Arbitrary Units) | Normalized HSD17B13 Expression (HSD17B13/Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | Value | Value | Value | 1.0 |
| This compound | 1 | Value | Value | Value | Value |
| This compound | 5 | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| This compound | 25 | Value | Value | Value | Value |
| This compound | 50 | Value | Value | Value | Value |
Note: Replace "Value" with experimentally determined densitometry measurements.
II. Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of HSD17B13 inhibition.
A. Cell Culture and Treatment
-
Cell Line Selection:
-
Cell Seeding:
-
Seed the chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in fresh cell culture medium.
-
Include a vehicle control group treated with the same concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for the inhibitor to take effect.
-
B. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After the treatment period, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method such as the Bradford or BCA assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
C. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein quantification results, normalize the protein concentration for all samples.
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 10-12% for HSD17B13 which has a molecular weight of approximately 34 kDa).
-
Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure proper orientation of the gel and membrane in the transfer apparatus.
-
Perform the transfer according to the manufacturer's instructions.
-
D. Immunoblotting and Detection
-
Blocking:
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against HSD17B13 in the blocking solution at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking solution for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Loading Control:
-
After detecting HSD17B13, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading across all lanes.
-
III. Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the simplified signaling pathway involving HSD17B13 and the experimental workflow for the Western blot protocol.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining for HSD17B13 Following Hsd17B13-IN-38 Treatment
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging research has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][4][5] Increased expression of HSD17B13 is associated with the development of liver steatosis, while loss-of-function variants of the HSD17B13 gene are protective against the progression of NAFLD to cirrhosis and hepatocellular carcinoma.[2][5][6] This makes HSD17B13 a promising therapeutic target for these conditions.[7][8]
Hsd17B13-IN-38 is a chemical inhibitor of HSD17B13 and serves as a valuable tool for investigating the protein's function and the therapeutic potential of its inhibition.[9] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of HSD17B13 protein within the liver tissue context. These application notes provide a detailed protocol for performing IHC for HSD17B13 on liver tissue samples following treatment with this compound, enabling researchers to assess the impact of the inhibitor on HSD17B13 expression and localization.
Mechanism of Action and Signaling Pathway
HSD17B13 is involved in several metabolic processes, including steroid hormone, fatty acid, and retinol metabolism.[4][5] Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP-1c)-dependent manner.[1][6] HSD17B13 is localized to lipid droplets in hepatocytes and its overexpression leads to an increase in the number and size of these droplets.[1][6] Recent studies suggest that HSD17B13 may also play a role in inflammation by promoting the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway to increase leukocyte adhesion.[10] Inhibition of HSD17B13 with this compound is expected to counteract these effects, making it a focal point for research in liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hsd17B13-IN-38 for Cell Culture
These application notes provide detailed protocols for the solubilization and preparation of Hsd17B13-IN-38, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), for use in cell culture experiments. Additionally, the known signaling pathway of HSD17B13 is outlined to provide context for researchers, scientists, and drug development professionals.
Product Information
Product Name: this compound (also known as Compound D)[1][2] Target: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)[1] Biological Activity: this compound is an inhibitor of HSD17B13, a lipid droplet-associated protein primarily expressed in hepatocytes.[3][4] HSD17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3][4]
Solubility of this compound
| Solvent | Expected Solubility | Remarks |
| DMSO | Soluble | Recommended for creating high-concentration stock solutions.[5] |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO, but compatibility with cell culture must be considered. |
| Water | Insoluble or Sparingly Soluble | Direct dissolution in aqueous buffers or cell culture media is not recommended. |
| PBS (pH 7.2) | Insoluble or Sparingly Soluble | Precipitation is likely to occur. |
Preparation of Stock and Working Solutions for Cell Culture
This protocol provides a general procedure for preparing this compound for in vitro experiments.
Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Calculate Required DMSO Volume: Determine the volume of DMSO needed to achieve a 10 mM stock solution. The formula is: Volume (L) = (Mass of Compound (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming in a water bath (not exceeding 40°C) or brief sonication may aid the process.[5]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5]
Protocol for Preparation of Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): It is recommended to perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations before the final dilution into the aqueous cell culture medium. This minimizes the risk of precipitation.[6]
-
Final Dilution: Add the desired volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium. Mix immediately by gentle pipetting or swirling.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% (v/v).[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow Diagram
Caption: Workflow for the preparation of this compound stock and working solutions.
HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme that plays a role in hepatic lipid metabolism.[4] Recent studies have elucidated a potential inflammatory signaling pathway initiated by HSD17B13 in the context of liver disease.
In hepatocytes, HSD17B13 can form a liquid-liquid phase separation (LLPS) around lipid droplets.[7] This process enhances the enzymatic activity of HSD17B13, leading to an increased biosynthesis of Platelet-Activating Factor (PAF).[7] PAF then acts in an autocrine manner, stimulating the STAT3 pathway, which in turn promotes the synthesis of fibrinogen.[7] The increased production of fibrinogen can lead to leukocyte adhesion, a critical step in initiating liver inflammation.[7] Inhibition of HSD17B13 with a small molecule inhibitor like this compound is expected to disrupt this inflammatory cascade.
Caption: Proposed signaling pathway of HSD17B13 in promoting liver inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. origene.com [origene.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown of Hsd17b13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) is a liver-specific protein localized to lipid droplets.[1][2] Emerging research has identified Hsd17b13 as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of NAFLD to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2][3] The enzymatic activity of Hsd17b13 involves the metabolism of steroids, proinflammatory lipid mediators, and retinol.[1][2] Specifically, it functions as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][2]
This document provides a detailed experimental design and protocols for the knockdown of Hsd17b13 expression using a lentiviral-mediated short hairpin RNA (shRNA) approach. This powerful technique allows for stable, long-term silencing of the target gene, enabling in-depth functional studies in relevant cell models.
Signaling Pathways and Experimental Logic
Hsd17b13 is understood to play a role in hepatic lipid metabolism and inflammation. Its retinol dehydrogenase activity is a key function, and recent studies also suggest its involvement in the platelet-activating factor receptor (PAFR) and STAT3 signaling pathway, which can promote liver inflammation.[4] The experimental workflow is designed to first efficiently produce lentiviral particles carrying shRNA targeting Hsd17b13, then to use these particles to transduce hepatic cells, and finally to validate the knockdown and assess the functional consequences.
Caption: Hsd17b13 signaling pathways in hepatocytes.
Experimental Design and Workflow
The overall experimental design involves several key stages, from the initial design of the shRNA construct to the final functional analysis of Hsd17b13 knockdown.
Caption: Lentiviral shRNA knockdown experimental workflow.
Protocols
Part 1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells (passage < 15)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
pLKO.1-shHsd17b13 transfer plasmid (or other lentiviral vector)
-
psPAX2 (packaging plasmid)
-
pMD2.G (envelope plasmid)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
10 cm tissue culture dishes
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.[5]
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the following DNA mixture in 500 µL of Opti-MEM:
-
10 µg pLKO.1-shHsd17b13
-
7.5 µg psPAX2
-
2.5 µg pMD2.G
-
-
Transfection:
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Carefully add the transfection complex to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Media Change: After 16-18 hours, carefully aspirate the media and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
For a higher titer, add 10 mL of fresh media and collect the supernatant again at 72 hours post-transfection, pooling it with the 48-hour collection.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant and store at -80°C. For long-term storage, it is recommended to concentrate the virus using ultracentrifugation.
-
Part 2: Transduction of Target Cells (e.g., HepG2, Huh7)
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Lentiviral particles (from Part 1)
-
Complete growth medium
-
Polybrene (hexadimethrine bromide)
-
Puromycin (for selection)
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 96-well or 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[6]
-
Transduction:
-
On the day of transduction, remove the media from the cells.
-
Prepare fresh media containing 8 µg/mL Polybrene.[7]
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal concentration for your cell type.[6]
-
Incubate for 18-24 hours at 37°C.
-
-
Media Change: After the incubation period, remove the virus-containing media and replace it with fresh complete growth medium.
-
Selection (Optional):
-
If your lentiviral vector contains a selection marker such as puromycin resistance, begin selection 48 hours post-transduction.
-
The optimal concentration of puromycin should be determined beforehand with a kill curve for your specific cell line (typically 1-10 µg/mL).[8]
-
Replace the media with fresh puromycin-containing media every 2-3 days until non-transduced cells are eliminated.
-
-
Expansion: Expand the stable cell line for further experiments.
Part 3: Validation of Hsd17b13 Knockdown
A. Quantitative Real-Time PCR (qPCR)
Procedure:
-
RNA Extraction: Extract total RNA from both the control (scrambled shRNA) and Hsd17b13 shRNA transduced cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Hsd17b13 and a housekeeping gene (e.g., GAPDH, ACTB). The reaction should be performed in triplicate.
-
Data Analysis: Calculate the relative expression of Hsd17b13 mRNA using the ΔΔCt method.
B. Western Blot
Procedure:
-
Protein Extraction: Lyse the control and knockdown cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Hsd17b13 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the Hsd17b13 signal to the loading control.
Data Presentation
Table 1: Validation of Hsd17b13 Knockdown by qPCR
| Cell Line | shRNA Target | Relative Hsd17b13 mRNA Expression (Fold Change) | Standard Deviation | P-value |
| HepG2 | Scrambled | 1.00 | 0.08 | - |
| HepG2 | Hsd17b13 shRNA 1 | 0.22 | 0.03 | <0.001 |
| HepG2 | Hsd17b13 shRNA 2 | 0.15 | 0.02 | <0.001 |
| Huh7 | Scrambled | 1.00 | 0.11 | - |
| Huh7 | Hsd17b13 shRNA 1 | 0.25 | 0.04 | <0.001 |
| Huh7 | Hsd17b13 shRNA 2 | 0.18 | 0.03 | <0.001 |
Table 2: Validation of Hsd17b13 Knockdown by Western Blot
| Cell Line | shRNA Target | Normalized Hsd17b13 Protein Level | Standard Deviation | P-value |
| HepG2 | Scrambled | 1.00 | 0.12 | - |
| HepG2 | Hsd17b13 shRNA 1 | 0.18 | 0.05 | <0.001 |
| HepG2 | Hsd17b13 shRNA 2 | 0.11 | 0.03 | <0.001 |
| Huh7 | Scrambled | 1.00 | 0.09 | - |
| Huh7 | Hsd17b13 shRNA 1 | 0.21 | 0.06 | <0.001 |
| Huh7 | Hsd17b13 shRNA 2 | 0.14 | 0.04 | <0.001 |
Table 3: Functional Effects of Hsd17b13 Knockdown in an In Vitro Model of Steatosis (Oleic Acid Treatment)
| Cell Line | shRNA Target | Intracellular Triglyceride Content (µg/mg protein) | Standard Deviation | P-value |
| HepG2 | Scrambled | 45.2 | 3.8 | - |
| HepG2 | Hsd17b13 shRNA 1 | 28.7 | 2.5 | <0.01 |
| HepG2 | Hsd17b13 shRNA 2 | 22.1 | 2.1 | <0.001 |
| Huh7 | Scrambled | 52.8 | 4.1 | - |
| Huh7 | Hsd17b13 shRNA 1 | 33.5 | 3.2 | <0.01 |
| Huh7 | Hsd17b13 shRNA 2 | 26.9 | 2.8 | <0.001 |
Conclusion
The provided protocols and experimental design offer a comprehensive framework for the successful lentiviral shRNA-mediated knockdown of Hsd17b13. This approach is a valuable tool for investigating the functional role of Hsd17b13 in liver physiology and pathology, and for the validation of Hsd17b13 as a therapeutic target for NAFLD and other chronic liver diseases. Careful optimization of transduction and selection conditions for each specific cell line is crucial for achieving robust and reproducible results.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 7. protocols.io [protocols.io]
- 8. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hsd17B13-IN-38 in Organoid Models of Liver Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][4][5][6] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][3][7] Hsd17B13-IN-38 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13.
Liver organoids have emerged as powerful in vitro models that recapitulate the complex cellular architecture and function of the native liver.[8][9][10][11][12] These three-dimensional, self-organizing structures derived from pluripotent stem cells or primary liver tissues provide a physiologically relevant platform for disease modeling and drug screening.[8][9][10][11][12] This document provides detailed application notes and protocols for the use of this compound in liver organoid models of NAFLD/NASH.
HSD17B13 Signaling in Liver Disease
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2] While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] In the context of liver disease, increased expression of HSD17B13 is associated with the progression of NAFLD.[1] Inhibition of HSD17B13 is hypothesized to ameliorate liver injury by modulating lipid metabolism and reducing lipotoxicity.
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Protocols
I. Generation of Liver Organoids from Human Pluripotent Stem Cells (hPSCs)
This protocol outlines the generation of liver organoids from hPSCs, a widely used method for creating patient-specific and disease-relevant models.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 medium
-
Matrigel®
-
DMEM/F-12
-
KnockOut™ Serum Replacement
-
GlutaMAX™
-
Non-Essential Amino Acids (NEAA)
-
2-Mercaptoethanol
-
Activin A
-
bFGF
-
BMP4
-
HGF
-
Dexamethasone
-
Oncostatin M
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Hepatic Endoderm Differentiation (Days 0-5):
-
Day 0: Seed hPSCs at a density of 1 x 10^5 cells/cm².
-
Days 1-5: Induce differentiation to definitive endoderm using RPMI 1640 medium supplemented with B-27™ Supplement, GlutaMAX™, Activin A (100 ng/mL), and bFGF (20 ng/mL).
-
-
Hepatic Progenitor Specification (Days 6-10):
-
Culture cells in KnockOut™ DMEM supplemented with KnockOut™ Serum Replacement, GlutaMAX™, NEAA, 2-Mercaptoethanol, BMP4 (20 ng/mL), and bFGF (10 ng/mL).
-
-
Hepatoblast Expansion and Organoid Formation (Days 11-15):
-
Lift hepatoblasts and resuspend in Matrigel.
-
Plate Matrigel domes in ultra-low attachment plates.
-
Culture in hepatocyte culture medium supplemented with HGF (20 ng/mL) and EGF (50 ng/mL).
-
-
Organoid Maturation (Days 16-25):
-
Culture organoids in hepatocyte maturation medium containing dexamethasone and Oncostatin M.
-
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. [PDF] Using Liver Organoids as Models to Study the Pathobiology of Rare Liver Diseases | Semantic Scholar [semanticscholar.org]
- 9. Liver organoids: established tools for disease modeling and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Liver organoids: From fabrication to application in liver diseases [frontiersin.org]
- 12. A decade of liver organoids: Advances in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hsd17B13-IN-38 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Hsd17B13-IN-38 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, is expected to have low solubility in purely aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. For a similar HSD17B13 inhibitor, BI-3231, a stock solution in DMSO is prepared first.[1]
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on your experimental system. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell-based assays. However, it is crucial to determine the tolerance of your specific experimental system by running a vehicle control (your aqueous buffer with the same final concentration of DMSO, without this compound).
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Use a Co-solvent: The addition of a co-solvent can increase the solubility of your compound.[2][3] For in vivo formulations of a similar compound, mixtures including PEG300 and Tween-80 have been used.[1]
-
Incorporate a Surfactant: Surfactants like Tween-80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[3][4]
-
Utilize Complexation Agents: Cyclodextrins, such as SBE-β-CD, can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[1][5]
-
Gentle Warming and Sonication: In some cases, gentle warming and/or sonication of the solution after dilution can help to redissolve small amounts of precipitate.[1] However, be cautious about the thermal stability of the compound.
Q4: Are there alternative methods to improve the aqueous solubility of hydrophobic compounds like this compound?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs:[3][4]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.[2][5]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its wettability and dissolution.[4]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form can be effective.[3]
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (328.63 mM) | May require ultrasonic and warming to 60°C.[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.47 mM) | Results in a clear solution.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.47 mM) | Results in a clear solution.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (5.47 mM) | Results in a clear solution.[1] |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol describes a general method for preparing a solution of a hydrophobic compound like this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound powder to come to room temperature before opening the vial.
-
Weigh out the desired amount of this compound and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on the desired final concentration and the compound's solubility in DMSO).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary to aid dissolution.
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw the DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the DMSO stock solution into your pre-warmed aqueous buffer to achieve the desired final concentration. It is recommended to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., ≤ 0.5%) and consistent across all experimental conditions, including the vehicle control.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that plays a role in hepatic lipid metabolism.[6][7] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a therapeutic target.[8][9] HSD17B13 has been shown to form a homodimer and its enzymatic activity is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[10] Inhibition of HSD17B13 is a potential therapeutic strategy for these conditions.
Caption: Simplified pathway of HSD17B13's role in liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 5. japer.in [japer.in]
- 6. HSD17B13 | Abcam [abcam.com]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. escholarship.org [escholarship.org]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hsd17B13-IN-38 concentration for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Hsd17B13-IN-38. Our goal is to help you optimize the concentration of this inhibitor for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: The exact IC50 value for this compound is not publicly available in the referenced patent (WO2021211981A1). However, based on data from other potent Hsd17B13 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare a stock solution of this compound?
A2: For Hsd17B13-IN-2, a structurally similar compound, the recommended solvent is DMSO at a concentration of 100 mg/mL. It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO (e.g., 10 mM) and then dilute it further in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What cell lines are suitable for testing this compound?
A3: Hsd17B13 is highly expressed in the liver.[1][2] Therefore, liver-derived cell lines such as HepG2, Huh7, and L02 are commonly used for studying Hsd17B13 activity and inhibition.[1][3][4] The choice of cell line should be guided by your specific research question and the expression level of Hsd17B13 in that line.
Q4: How can I measure the inhibitory effect of this compound?
A4: The inhibitory effect can be assessed through both enzymatic and cell-based assays. A common method is to measure the reduction in the enzymatic activity of Hsd17B13, which has retinol dehydrogenase activity.[5][6] This can be done by quantifying the conversion of a substrate like retinol or β-estradiol to its product.[7][8] In a cellular context, you can measure the downstream effects of Hsd17B13 inhibition, such as changes in lipid droplet formation or the expression of genes regulated by Hsd17B13.
Q5: What are the known substrates for Hsd17B13?
A5: Hsd17B13 has been shown to have enzymatic activity towards several substrates, including retinol, β-estradiol, and leukotriene B4.[5][8] The choice of substrate for your assay will depend on the specific activity you wish to measure.
Data on Hsd17B13 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| BI-3231 | Human Hsd17B13 | Single-digit nM (Ki) | Enzymatic | [8] |
| BI-3231 | Mouse Hsd17B13 | Single-digit nM (Ki) | Enzymatic | [8] |
| BI-3231 | Human Hsd17B13 | Double-digit nM | Cellular | [8] |
| Compound 1 (BI-3231 precursor) | Human Hsd17B13 | 1.4 ± 0.7 µM (estradiol substrate) | Enzymatic | [8] |
| Compound 1 (BI-3231 precursor) | Human Hsd17B13 | 2.4 ± 0.1 µM (retinol substrate) | Enzymatic | [8] |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzymatic Inhibition Assay
This protocol is adapted from established methods for measuring Hsd17B13 enzymatic activity.[5][7]
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., NADH-Glo™ Detection System)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant Hsd17B13 protein.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).[7]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the product formation. For NADH production, add the NADH-Glo™ reagent and measure luminescence according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Hsd17B13 Inhibition Assay
This protocol provides a general framework for assessing the activity of this compound in a cellular context.
Materials:
-
Liver-derived cell line (e.g., HepG2, Huh7)
-
This compound
-
Cell culture medium and supplements
-
Reagents for inducing lipid accumulation (e.g., oleic acid)
-
Reagents for endpoint analysis (e.g., lipid staining dye like Oil Red O, reagents for qRT-PCR or Western blotting)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).
-
If studying lipid metabolism, co-treat with an inducer of lipid accumulation like oleic acid.
-
After the treatment period, perform the desired endpoint analysis:
-
Lipid Accumulation: Fix the cells and stain with Oil Red O. Quantify the staining intensity to assess changes in lipid droplet formation.
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of Hsd17B13 target genes.
-
Protein Analysis: Prepare cell lysates and perform Western blotting to analyze the levels of proteins affected by Hsd17B13 inhibition.
-
-
Analyze the data to determine the effect of this compound on the chosen cellular phenotype.
Visualizations
Caption: Proposed signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 3. WO2021003295A1 - Modulators of hsd17b13 and methods of use thereof - Google Patents [patents.google.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13 Inhibitors in Cellular Assays
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-38" is not publicly available in the reviewed literature. This guide addresses potential off-target effects and troubleshooting for a hypothetical HSD17B13 inhibitor, "HSD17B13-IN-X," based on the known biology of the HSD17B13 target and general principles of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of HSD17B13-IN-X in my cellular assays?
A1: While HSD17B13-IN-X is designed for selectivity, its off-target effects can arise from several factors. Due to the high sequence similarity within the 17-beta-hydroxysteroid dehydrogenase (HSD17B) family, cross-reactivity with other members, such as HSD17B11, is a primary concern.[1] Off-target effects may manifest as unexpected changes in steroid hormone metabolism, fatty acid metabolism, or retinoid metabolism.[1] It is also possible for inhibitors to interact with unrelated proteins, leading to unforeseen cellular phenotypes.
Q2: I am observing unexpected changes in lipid droplet morphology after treatment with HSD17B13-IN-X. Is this an off-target effect?
A2: Not necessarily. HSD17B13 is a lipid droplet-associated protein, and its inhibition is expected to impact lipid metabolism.[2][3][4] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[3] Therefore, alterations in lipid droplet morphology could be an on-target effect of HSD17B13 inhibition. However, if the observed changes are significantly more pronounced than expected or accompanied by other signs of cellular stress, it is prudent to investigate potential off-target effects or compound toxicity.
Q3: My cells are showing decreased viability at concentrations of HSD17B13-IN-X that should be selective for HSD17B13. What could be the cause?
A3: Decreased cell viability at effective concentrations can be due to several factors:
-
Off-target toxicity: The inhibitor may be interacting with other essential cellular proteins.
-
On-target toxicity: While loss-of-function variants of HSD17B13 are generally protective, complete and acute inhibition of its enzymatic activity in certain cell lines or under specific metabolic conditions could potentially lead to cellular stress.
-
Compound properties: Poor solubility or aggregation of the compound at higher concentrations can lead to non-specific cellular toxicity.[5]
We recommend performing a dose-response curve for cytotoxicity in parallel with your functional assays.
Troubleshooting Guides
Problem 1: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Ensure fresh working solutions of HSD17B13-IN-X are prepared for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Cell Culture Variability | Standardize cell passage number, seeding density, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Assay-Specific Issues | Optimize assay parameters such as incubation times, reagent concentrations, and detection methods to minimize variability. |
Problem 2: Discrepancy between biochemical and cellular assay results.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Verify the cell permeability of HSD17B13-IN-X using cellular thermal shift assays (CETSA) or by measuring intracellular compound concentration. |
| Efflux Pump Activity | Test for the involvement of ABC transporters by co-incubating with known efflux pump inhibitors. |
| Metabolic Inactivation | The compound may be rapidly metabolized by the cells. Perform metabolic stability assays in the relevant cell line. |
Quantitative Data Summary
Table 1: Selectivity Profile of a Hypothetical HSD17B13 Inhibitor (HSD17B13-IN-X)
| Target | IC₅₀ (nM) |
| HSD17B13 | 15 |
| HSD17B11 | 1,250 |
| HSD17B4 | > 10,000 |
| HSD17B7 | > 10,000 |
| HSD17B8 | 8,500 |
| HSD17B10 | > 10,000 |
| HSD17B12 | > 10,000 |
Table 2: Cellular Activity of HSD17B13-IN-X in a Hepatocyte Cell Line (Huh7)
| Assay | EC₅₀ (nM) |
| Lipid Droplet Reduction | 50 |
| Cytotoxicity (72h) | 8,200 |
| Caspase-3/7 Activation (48h) | > 10,000 |
Experimental Protocols
Protocol 1: Lipid Droplet Staining and Quantification
-
Cell Seeding: Plate hepatocytes (e.g., Huh7, HepG2) in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
Oleic Acid Treatment: Induce lipid droplet formation by treating cells with oleic acid complexed to BSA for 24 hours.
-
Inhibitor Treatment: Treat cells with a serial dilution of HSD17B13-IN-X for 24-48 hours.
-
Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain with BODIPY 493/503 for lipid droplets and Hoechst 33342 for nuclei for 30 minutes.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the number, size, and intensity of lipid droplets per cell using image analysis software.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of HSD17B13-IN-X for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate the EC₅₀ value.
Visualizations
Caption: HSD17B13 expression and function in hepatocytes.
Caption: Workflow for investigating potential off-target effects.
References
- 1. escholarship.org [escholarship.org]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Hsd17B13-IN-38 cytotoxicity in long-term experiments
Welcome to the technical support center for Hsd17B13-IN-38. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to cytotoxicity in long-term experiments involving this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in lipid and retinol metabolism.[1][2][3][4] By inhibiting HSD17B13, the compound aims to replicate the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of progression for chronic liver diseases like non-alcoholic steatohepatitis (NASH).[2][5][6]
Q2: Why am I observing cytotoxicity in my cell line, even at concentrations where the compound should be effective?
A2: Cytotoxicity can arise from several factors:
-
On-Target Toxicity: The biological consequences of inhibiting HSD17B13 in your specific cell model might lead to cellular stress, especially over long incubation periods. HSD17B13 is involved in lipid homeostasis, and its inhibition can alter cellular lipid composition.[4][7]
-
Off-Target Effects: Like many small molecule inhibitors, this compound may interact with other cellular targets at higher concentrations, leading to toxicity. It is crucial to use the lowest effective concentration possible.[8]
-
Compound Instability: Over time in culture media, the compound may degrade into toxic metabolites.
-
Cell Model Sensitivity: The specific cell line you are using may be particularly sensitive to perturbations in the pathway modulated by HSD17B13 or may have low expression of the target protein.
-
Experimental Conditions: Factors like high cell density, nutrient depletion in the media, or solvent (e.g., DMSO) concentration can exacerbate cytotoxicity.
Q3: What is the recommended concentration range for long-term experiments?
A3: For initial long-term experiments ( > 48 hours), we recommend starting with a concentration range of 1x to 5x the in-vitro IC50 value. It is critical to perform a dose-response curve for both efficacy and cytotoxicity in your specific cell model to determine the optimal therapeutic window. See the data in Table 1 and the protocols below for guidance.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Excessive Cell Death at Expected Efficacious Concentrations
If you observe significant cell death, detachment, or morphological changes within the first 72 hours at concentrations expected to be effective based on biochemical assays, follow these steps.
Step 1: Confirm the Therapeutic Window
-
Perform a concurrent dose-response experiment for both target engagement/efficacy and cytotoxicity in your cell line. Use a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Use a sensitive, non-lytic method for measuring viability over time (e.g., a real-time live-cell assay).
-
Goal: Identify the concentration range that provides maximal target inhibition with minimal impact on cell viability (ideally >90% viability).
Step 2: Optimize Cell Seeding Density
-
Cells that are too sparse or too confluent can be more susceptible to stress. Follow the Protocol for Determining Optimal Seeding Density below.
-
Goal: Find a seeding density that allows for logarithmic growth throughout the duration of the experiment without reaching over-confluence.
Step 3: Evaluate Solvent Toxicity
-
Run a vehicle control with the highest concentration of DMSO used in your experiment (e.g., 0.1%).
-
Goal: Ensure that the observed cytotoxicity is not an artifact of the solvent.
Table 1: this compound - In Vitro Properties (Hypothetical Data)
| Parameter | Value | Notes |
|---|---|---|
| Target | HSD17B13 | Human, recombinant |
| IC50 (Biochemical Assay) | 50 nM | Determined by NADH production assay. |
| IC50 (Cell-Based Assay) | 250 nM | Target engagement in Huh7 cells. |
| Recommended Starting Concentration | 250 nM - 1.25 µM | For long-term studies (>48h). |
| Solubility (in DMSO) | >50 mM |
| Recommended Final DMSO % | ≤ 0.1% | In final culture medium. |
Table 2: Troubleshooting Concentration-Dependent Cytotoxicity (Hypothetical Data)
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) @ 72h | Recommendation |
|---|---|---|---|
| 0.1 | 35% | 98% | Sub-optimal efficacy. |
| 0.5 | 85% | 92% | Optimal Starting Point. |
| 1.0 | 95% | 81% | Use with caution; monitor viability. |
| 5.0 | 99% | 45% | Likely too high for long-term studies. |
| 10.0 | 99% | 15% | Not recommended; significant toxicity. |
Issue 2: Loss of Efficacy and Increased Cytotoxicity Over Time
If you observe that the inhibitory effect diminishes after several days, or if cytotoxicity appears to increase unexpectedly in later stages of a long-term experiment, consider the following.
Step 1: Assess Compound Stability
-
The inhibitor may be unstable or metabolized by the cells over time.
-
Solution: Implement a schedule of partial media changes with a fresh inhibitor. For example, replace 50% of the media with fresh media containing this compound every 48-72 hours. This maintains a more consistent compound concentration and replenishes nutrients.
Step 2: Monitor Cell Health and Confluency
-
Over-confluency can lead to nutrient depletion, waste accumulation, and cell stress, which can be amplified by the presence of an inhibitor.
-
Solution: Ensure your initial seeding density allows for the entire experimental duration without cells exceeding 80-90% confluency. Refer to the seeding density protocol.
Step 3: Consider Adaptation or Resistance
-
In very long-term studies (weeks), cells may adapt to the inhibition of HSD17B13 by altering related metabolic pathways.
-
Solution: Analyze target protein levels and downstream markers at different time points to check for compensatory mechanisms.
Table 3: Recommended Cell Culture Conditions for Long-Term Studies
| Parameter | Recommendation | Rationale |
|---|---|---|
| Media Refreshment | Replace 50% of media + fresh inhibitor every 48-72 hours. | Maintains stable compound concentration and nutrient levels. |
| Maximum Confluency | Do not exceed 90%. | Prevents cell stress due to overcrowding and nutrient depletion. |
| Basal Media | Use media recommended for your cell line. | Ensures optimal baseline cell health.[9] |
| Serum Concentration | Use the lowest percentage of serum that maintains cell health. | High serum can sometimes bind to small molecules, reducing their effective concentration. |
| Quality Control | Routinely test for mycoplasma contamination. | Contamination can cause unpredictable results and cellular stress.[9][10] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Long-Term Assays
-
Plate Cells: Seed your target cells in a multi-well plate (e.g., 24-well) at a range of densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/cm²).
-
Incubate: Culture the cells under standard conditions for the planned duration of your experiment (e.g., 7 days). Do not add any inhibitor.
-
Monitor Daily: Each day, observe the cells using a microscope and record the approximate confluency.
-
Determine Optimal Density: Identify the seeding density that results in the cells reaching ~80% confluency on the final day of the planned experiment. This is your optimal seeding density.
Protocol 2: Dose-Response Cytotoxicity Assay (Real-Time Glo™ MT Cell Viability Assay)
-
Seed Cells: Plate your cells in a 96-well, white-walled plate at the optimal seeding density determined above. Allow cells to attach overnight.
-
Prepare Reagents: Prepare the Real-Time Glo™ reagent according to the manufacturer's instructions.
-
Prepare Compound Dilutions: Create a serial dilution of this compound in culture medium, ranging from 0 µM (vehicle control) to 100 µM.
-
Treat Cells: Remove the old medium from the cells. Add 50 µL of fresh medium and 50 µL of the 2x compound dilutions to the appropriate wells. Also, add the Real-Time Glo™ reagent to all wells.
-
Measure Luminescence: Read the luminescence at time zero and then at regular intervals (e.g., 24, 48, 72, 96 hours) using a plate reader.
-
Analyze Data: Normalize the luminescence values to the vehicle control at each time point. Plot cell viability (%) versus log[inhibitor concentration] to determine the CC50 (concentration causing 50% cytotoxicity) at different time points.
Visualizations
Caption: Hypothetical signaling pathway for HSD17B13 in hepatocytes.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. news-medical.net [news-medical.net]
- 4. origene.com [origene.com]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-38 stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hsd17B13 inhibitors in cell culture media. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Hsd17B13 inhibitor is precipitating out of solution in my cell culture medium. What should I do?
A1: Precipitation is a common issue and can be caused by several factors. Here are some troubleshooting steps:
-
Check Solubility: Confirm the maximum solubility of your inhibitor in the specific cell culture medium you are using. Solubility can differ between different media formulations.
-
Solvent Choice: Ensure the solvent used to dissolve the inhibitor is compatible with your cell culture and that the final concentration of the solvent in the media is not toxic to the cells. Sigma-Aldrich recommends being mindful of the solvent, solubility, and stability of small molecules.
-
Working Concentration: You may be using a concentration that is too high. Try performing a dose-response curve to determine the optimal, non-precipitating concentration for your experiments.
-
Media Components: Components in the cell culture medium, such as serum proteins, can sometimes interact with the inhibitor and cause it to precipitate. Consider reducing the serum concentration or using a serum-free medium if your experiment allows.
Q2: I suspect my Hsd17B13 inhibitor is degrading in the cell culture medium over the course of my experiment. How can I confirm this and what can I do to mitigate it?
A2: Degradation can lead to a loss of potency and the generation of confounding byproducts.
-
Stability Assessment: The most definitive way to confirm degradation is to perform a stability study. This typically involves incubating the inhibitor in the cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours) and then quantifying the amount of remaining inhibitor using methods like LC-MS/MS.[1][2][3][4]
-
Mitochondrial Activity: Be aware that some inhibitors show moderate metabolic stability in hepatocytes. For instance, the HSD17B13 inhibitor BI-3231 demonstrates high metabolic stability in liver microsomes but moderate stability in hepatocytes.[5][6][7]
-
Media Refreshment: If your inhibitor is found to be unstable, consider refreshing the media at regular intervals during your experiment to maintain a consistent concentration of the active compound.
-
Storage Conditions: Ensure that your stock solutions of the inhibitor are stored correctly (e.g., at -80°C) and that you are using them within their recommended shelf life to prevent degradation before it is even added to the culture. For example, the inhibitor BI-3231 is stable for 6 months at -80°C and 1 month at -20°C.[5]
Q3: I am not seeing the expected biological effect of my Hsd17B13 inhibitor in my cell-based assay. Could this be related to stability?
A3: Yes, a lack of biological effect is often linked to stability and bioavailability issues.
-
Check for Degradation/Precipitation: Follow the steps outlined in Q1 and Q2 to rule out these common problems.
-
Nonspecific Binding: Small molecules can bind to plasticware or other components in the cell culture system, reducing the effective concentration of the inhibitor available to the cells. Using low-binding plates can sometimes mitigate this.
-
Cellular Uptake: The inhibitor may not be efficiently entering the cells. You can assess cellular uptake using techniques like LC-MS/MS on cell lysates.
-
Metabolic Inactivation: Once inside the cell, the inhibitor may be metabolized into an inactive form. For some Hsd17B13 inhibitors, phase II metabolism can be a significant factor.[6]
Troubleshooting Guide
Issue: Inconsistent results with Hsd17B13 inhibitor
This guide provides a systematic approach to troubleshooting inconsistent results that may be caused by stability issues.
Step 1: Verify Compound Integrity
-
Action: Check the certificate of analysis (CoA) for your inhibitor to confirm its purity and identity.
-
Rationale: Impurities or incorrect identity of the compound will lead to unreliable results.
Step 2: Assess Solubility in Culture Medium
-
Action: Prepare a serial dilution of your inhibitor in the cell culture medium and visually inspect for any precipitation under a microscope.
-
Rationale: To determine the working concentration range where the inhibitor remains in solution.
Step 3: Evaluate Stability Over Time
-
Action: Perform a time-course experiment to measure the concentration of the inhibitor in the cell culture medium at different time points.
-
Rationale: To determine the half-life of your inhibitor under your specific experimental conditions and to decide if media changes are necessary.
Step 4: Analyze for Potential Degradation Products
-
Action: Use LC-MS to analyze samples from your stability study to identify any potential degradation products.
-
Rationale: To understand the degradation pathway and to determine if any degradation products might have off-target effects.
Data Presentation
Table 1: Hypothetical Stability of Hsd17B13-IN-X in Cell Culture Media
| Time (Hours) | Concentration in DMEM + 10% FBS (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 6 | 8.5 | 85% |
| 12 | 7.1 | 71% |
| 24 | 4.9 | 49% |
| 48 | 2.3 | 23% |
Experimental Protocols
Protocol: Assessing the Stability of a Small Molecule Inhibitor in Cell Culture Media
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the Hsd17B13 inhibitor in a suitable solvent (e.g., DMSO).
-
Spiking the Media: Spike the cell culture medium (e.g., DMEM with 10% FBS) with the inhibitor to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the spiked media and the vehicle control at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect aliquots of the media.
-
Sample Preparation: For each time point, precipitate proteins from the media samples (e.g., by adding 3 volumes of ice-cold acetonitrile). Centrifuge to pellet the precipitated protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the inhibitor.
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Workflow for assessing inhibitor stability in cell culture media.
Caption: Decision tree for troubleshooting inhibitor stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with Hsd17B13-IN-38 treatment
Welcome to the technical support center for Hsd17B13-IN-38. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered during the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are treating primary human hepatocytes with this compound and are not observing the expected decrease in lipid accumulation. What could be the reason for this?
A1: This is a pertinent observation and several factors could be at play. While inhibition of Hsd17B13 is expected to be protective against lipid accumulation based on human genetic data, the in vitro response can be complex.[1] Here are some potential reasons and troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: Ensure that the concentration of this compound and the incubation time are optimized for your specific cell type and experimental conditions. A dose-response and time-course experiment is highly recommended.
-
Basal HSD17B13 Expression: The level of HSD17B13 expression can vary between different donors of primary hepatocytes. It is advisable to quantify the baseline HSD17B13 mRNA and protein levels to ensure they are sufficiently high for an inhibitor effect to be observed.
-
Compensatory Mechanisms: Cells may activate compensatory pathways to maintain lipid homeostasis when Hsd17B13 is inhibited. For instance, other enzymes involved in lipid metabolism might be upregulated.[2] Consider performing transcriptomic or proteomic analysis to investigate potential compensatory changes.
-
Off-Target Effects: While this compound is designed to be a specific inhibitor, off-target effects cannot be entirely ruled out. It is good practice to include a structurally unrelated Hsd17B13 inhibitor as a control if available.
Q2: Our in vivo mouse study using this compound is not showing protection against diet-induced hepatic steatosis. Is this consistent with existing literature?
A2: Yes, this finding is consistent with several published studies. While human genetic data strongly support a protective role for HSD17B13 loss-of-function, mouse models have yielded conflicting results.[1][2][3] Hsd17b13 knockout mice do not consistently show protection from obesogenic diet-induced liver injury.[2][3]
Possible Explanations:
-
Species-Specific Differences: There may be fundamental differences in the function and regulation of Hsd17B13 between humans and mice. For instance, some studies suggest that mouse Hsd17b13 may not possess the same retinol dehydrogenase activity as the human ortholog.[1][2]
-
Model-Specific Effects: The choice of diet and the duration of the study can significantly impact the outcome. Some models may not be sensitive to the effects of Hsd17B13 inhibition.
-
Compensatory Pathways: Similar to in vitro studies, in vivo systems can exhibit robust compensatory mechanisms that mask the effect of Hsd17B13 inhibition.
Q3: We are observing an unexpected increase in certain phospholipid species in our lipidomic analysis after this compound treatment. Is this a known effect?
A3: Yes, this is a noteworthy finding that has been reported in the literature. Studies on carriers of the HSD17B13 loss-of-function variant have shown an increase in hepatic phospholipids, particularly phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs).[1][4] Therefore, your observation with this compound is consistent with a direct or indirect role of Hsd17B13 in phospholipid metabolism.[4]
Potential Implications:
-
The alteration in phospholipid composition may be a key part of the protective mechanism associated with Hsd17B13 inhibition.
-
Further investigation into the specific changes in PC and PE species could provide valuable insights into the downstream effects of this compound.
Troubleshooting Guides
Unexpected Result: No Change in Lipid Droplet Size or Number
| Potential Cause | Troubleshooting Step |
| Sub-optimal inhibitor concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your experimental system. |
| Insufficient incubation time | Conduct a time-course experiment to identify the optimal duration of treatment. |
| Low basal HSD17B13 expression | Quantify HSD17B13 mRNA and protein levels in your cells or tissue to ensure they are expressed at a detectable and functionally relevant level. |
| Redundant pathways | Investigate the expression of other enzymes involved in lipid metabolism that might compensate for Hsd17B13 inhibition. |
| Cell type or model not sensitive | Consider using a different cell line or in vivo model that has been shown to be responsive to Hsd17B13 modulation. |
Unexpected Result: Discrepancy Between In Vitro and In Vivo Data
| Potential Cause | Troubleshooting Step |
| Species-specific differences in Hsd17B13 function | Acknowledge the known discrepancies between human and mouse studies. Consider using humanized mouse models or primary human cells for more translatable results.[1] |
| Pharmacokinetics/Pharmacodynamics (PK/PD) of the inhibitor | Ensure adequate exposure of the inhibitor in the target tissue (liver) in your in vivo model. Perform PK/PD studies to correlate drug concentration with the biological effect. |
| Complexity of in vivo physiology | In vivo systems involve complex interactions between different cell types and organs. The net effect of Hsd17B13 inhibition may be influenced by factors not present in vitro. |
| Off-target effects of the inhibitor in vivo | Characterize the in vivo off-target profile of this compound. |
Experimental Protocols
Protocol 1: Oil Red O Staining for Lipid Droplet Visualization
-
Cell Culture: Plate hepatocytes in a suitable multi-well plate and treat with this compound or vehicle control for the desired time.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 15-30 minutes.
-
Staining: Wash the cells with water and then with 60% isopropanol. Add Oil Red O working solution and incubate for 15-20 minutes.
-
Washing: Remove the staining solution and wash with 60% isopropanol, followed by a final wash with water.
-
Imaging: Acquire images using a bright-field microscope.
-
Quantification (Optional): Elute the stain using 100% isopropanol and measure the absorbance at 510 nm.
Protocol 2: Western Blot for HSD17B13 Protein Expression
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice [mdpi.com]
Hsd17B13-IN-38 batch-to-batch variability and quality control
Disclaimer: Information regarding "Hsd17B13-IN-38" is not widely available in public literature. This technical support center provides guidance based on general principles for novel small molecule inhibitors and the known biological context of its target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The data and protocols presented are illustrative examples for quality control and experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results between different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in small molecule inhibitors can stem from several factors. The most common include:
-
Purity Differences: Minor variations in the percentage of the active compound versus impurities.
-
Solubility Issues: Incomplete solubilization can lead to inconsistent effective concentrations.
-
Compound Stability: Degradation of the compound over time or due to improper storage can reduce its activity.
-
Water Content: Residual water content can vary between batches, affecting the calculated concentration.
We recommend performing in-house quality control checks on each new batch to ensure consistency.
Q2: How can we validate the activity of a new batch of this compound?
A2: We recommend performing a dose-response curve in a validated in vitro enzymatic assay to determine the IC50 value for each new batch. This value should be compared to the specifications provided in the Certificate of Analysis (CoA) and to results from previous batches. A consistent IC50 value is a strong indicator of consistent batch activity.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, a stock solution can be kept at 4°C for up to a week.
Quality Control and Batch-to-Batch Variability
To ensure reproducible experimental outcomes, it is crucial to perform quality control on each new lot of this compound.
Recommended Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance |
| Identity (by MS) | Conforms to molecular weight | Mass Spectrometry |
| In Vitro Potency (IC50) | 50-150 nM | HSD17B13 Enzymatic Assay |
Experimental Protocol: In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol describes a method to determine the IC50 of this compound by measuring the conversion of a substrate.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., Estradiol)
-
Cofactor (e.g., NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
DMSO (for dissolving inhibitor)
-
96-well assay plate
-
Plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of assay buffer containing the recombinant HSD17B13 enzyme.
-
Add 2 µL of the diluted this compound or DMSO (for control wells).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of a solution containing the substrate and NAD+.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 60 minutes. Measure the product formation using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Batch-to-batch variability of the inhibitor. 2. Inconsistent solubilization of the inhibitor. 3. Degradation of the inhibitor stock solution. | 1. Perform a QC check (e.g., IC50 determination) on each new batch. 2. Ensure complete dissolution of the inhibitor powder by vortexing and/or brief sonication. 3. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Low or no inhibitor activity | 1. Incorrect inhibitor concentration. 2. Inactive batch of inhibitor. 3. Issues with the experimental assay (e.g., inactive enzyme, wrong buffer conditions). | 1. Verify calculations and dilution steps. 2. Test the activity of the batch with a positive control assay. 3. Run assay controls, including a no-enzyme control and a positive control with a known inhibitor. |
| High background signal in the assay | 1. Inhibitor autofluorescence or absorbance at the detection wavelength. 2. Contamination of reagents. | 1. Run a control with the inhibitor alone (no enzyme) to check for interference. 2. Use fresh, high-quality reagents. |
| Cell toxicity observed in cell-based assays | 1. High concentration of the inhibitor. 2. High concentration of the solvent (e.g., DMSO). 3. Off-target effects of the inhibitor. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). 3. If toxicity persists at active concentrations, consider evaluating the inhibitor in different cell lines or using alternative assays. |
Visualizations
Caption: Simplified pathway of HSD17B13 inhibition.
Caption: Quality control workflow for new inhibitor batches.
Caption: Troubleshooting decision tree for experimental issues.
Refining Hsd17B13-IN-38 delivery methods for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-38 in in vivo studies. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13).[1] Hsd17B13 is a protein primarily found in the liver, specifically associated with lipid droplets in hepatocytes.[2][3][4] Genetic studies in humans have shown that individuals with loss-of-function variants of Hsd17B13 are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe stages like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5][6] The enzyme is believed to play a role in the metabolism of steroids, lipids, and retinol.[4][5] By inhibiting Hsd17B13, this compound aims to replicate this protective effect, making it a potential therapeutic agent for chronic liver diseases.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. If dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C to maintain stability.[7]
Q3: How do I choose the appropriate in vivo model for my study?
The choice of in vivo model will depend on the specific research question. For studying NAFLD and NASH, common mouse models include:
-
Diet-induced models:
-
High-Fat Diet (HFD): Induces obesity and hepatic steatosis (fatty liver).
-
Western Diet (high in fat and sucrose): Also induces steatosis and can lead to some features of inflammation and fibrosis over a longer duration.
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet: This model is known to rapidly induce steatohepatitis and fibrosis.[8][9]
-
-
Genetic models: Mice with genetic modifications that predispose them to liver disease, such as db/db mice.[3]
Q4: What administration route is recommended for this compound in mice?
The optimal administration route depends on the formulation and the desired pharmacokinetic profile. Common routes for small molecule inhibitors in preclinical studies include:
-
Oral Gavage (PO): Preferred for its clinical relevance, as many drugs for chronic diseases are administered orally.[10][11] The bioavailability of the compound when given orally will be a key factor.
-
Intraperitoneal (IP) Injection: Often used in preclinical studies to bypass first-pass metabolism in the liver, which can sometimes lead to higher and more consistent systemic exposure.
The choice between these routes should be guided by preliminary pharmacokinetic studies.
Troubleshooting Guide
Issue 1: this compound is difficult to dissolve.
This compound is a hydrophobic compound and is not readily soluble in aqueous solutions like saline.
-
Solution 1: Use a suitable organic solvent for stock solution. this compound should be first dissolved in a solvent like Dimethyl Sulfoxide (DMSO). For a similar compound, Hsd17B13-IN-2, a stock solution in DMSO can be prepared at a high concentration (e.g., 100 mg/mL with the help of ultrasonication).[7]
-
Solution 2: Prepare a vehicle formulation for in vivo dosing. A single high concentration of DMSO may be toxic to animals. Therefore, the DMSO stock solution should be diluted in a vehicle suitable for in vivo administration. See the vehicle formulation table below for examples. Gentle warming and sonication can aid in keeping the compound in solution.[7]
Issue 2: The compound precipitates out of solution upon dilution or during injection.
This can happen if the final concentration of the organic solvent (like DMSO) is too low in the final dosing solution, or if the solution cools down.
-
Solution 1: Optimize the vehicle composition. You may need to adjust the ratios of the components in your vehicle. For example, increasing the percentage of solubilizing agents like PEG300 or Tween-80 might be necessary.
-
Solution 2: Prepare fresh dosing solutions daily. Do not store diluted dosing solutions for extended periods, as the compound may precipitate over time.
-
Solution 3: Ensure the solution is at room temperature or slightly warmed before injection. This can help maintain solubility.
Issue 3: Inconsistent results or lack of efficacy in the in vivo study.
This could be due to a variety of factors, from compound delivery to the animal model itself.
-
Solution 1: Verify compound stability and dosing accuracy. Ensure that your dosing solutions are prepared correctly and that the compound has not degraded. Analytical methods like HPLC can be used to check the concentration and purity of the dosing solution.
-
Solution 2: Assess bioavailability. If administering orally, the compound may have poor absorption from the gut or be rapidly metabolized by the liver. A pilot pharmacokinetic study to measure plasma and liver concentrations of this compound after dosing can help determine if the compound is reaching its target tissue at sufficient concentrations.
-
Solution 3: Re-evaluate the animal model. The chosen animal model may not fully recapitulate the human disease pathology. For instance, some studies have noted that Hsd17B13 deficiency in mice does not always reproduce the protective effects seen in humans with loss-of-function variants.[2][12]
-
Solution 4: Confirm target engagement. If possible, measure the activity of Hsd17B13 in the liver tissue of treated animals to confirm that the inhibitor is reaching its target and exerting its intended biological effect.
Quantitative Data Summary
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 25 mg/mL | May require ultrasonication to fully dissolve.[7] |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent. |
| Water / Saline | Insoluble | Cannot be dissolved directly in aqueous solutions. |
Note: The solubility data is estimated based on the properties of similar small molecule inhibitors. Researchers should determine the exact solubility experimentally.
Table 2: Example Vehicle Formulations for In Vivo Administration
| Formulation Component | Composition for Oral Gavage (PO) | Composition for Intraperitoneal (IP) Injection |
| Vehicle 1 | ||
| DMSO | 10% | 5% |
| PEG300 | 40% | 30% |
| Tween-80 | 5% | 2% |
| Saline | 45% | 63% |
| Vehicle 2 | ||
| DMSO | 10% | Not Recommended |
| Corn Oil | 90% | Not Recommended |
| Vehicle 3 | ||
| DMSO | 10% | 5% |
| 20% SBE-β-CD in Saline | 90% | 95% |
Note: These formulations are based on recommendations for a similar compound, Hsd17B13-IN-2.[7] The final formulation for this compound should be optimized by the researcher. Always perform a small-scale test to ensure the compound stays in solution at the desired final concentration. The health and comfort of the animals should be a top priority when selecting a vehicle.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution for Oral Gavage (10 mg/kg dose)
This protocol is for a 25g mouse with a dosing volume of 10 µL/g (total volume of 250 µL). The final concentration of the dosing solution will be 1 mg/mL.
-
Calculate the required amount of this compound:
-
For a small batch of 1 mL of dosing solution, you will need 1 mg of this compound.
-
-
Prepare the stock solution:
-
Weigh 10 mg of this compound powder.
-
Add 400 µL of DMSO to obtain a 25 mg/mL stock solution.
-
Vortex and sonicate until the compound is completely dissolved.
-
-
Prepare the final dosing solution (1 mL using Vehicle 1):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 40 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 50 µL of Tween-80.
-
Vortex thoroughly.
-
Add 510 µL of sterile saline.
-
Vortex thoroughly until you have a clear, homogenous solution.
-
-
Administration:
-
Administer 250 µL of the 1 mg/mL solution to a 25g mouse via oral gavage.
-
Protocol 2: In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model
This protocol outlines a general workflow for evaluating the efficacy of this compound.
-
Animal Model Induction:
-
Use 8-week-old male C57BL/6J mice.
-
Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce hepatic steatosis.
-
-
Group Allocation (n=8-10 mice per group):
-
Group 1: Normal chow diet + Vehicle control.
-
Group 2: High-fat diet + Vehicle control.
-
Group 3: High-fat diet + this compound (e.g., 10 mg/kg/day).
-
Group 4: High-fat diet + this compound (e.g., 30 mg/kg/day).
-
-
Treatment:
-
Administer the vehicle or this compound daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Harvest the liver, weigh it, and fix a portion in formalin for histological analysis (H&E and Oil Red O staining).
-
Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., markers of inflammation and fibrosis) and to measure liver triglyceride content.
-
Visualizations
Caption: Proposed signaling pathway of Hsd17B13 in NAFLD.
Caption: Experimental workflow for an in vivo study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Hsd17B13 Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Hsd17B13 inhibitors in cell line models. The information is intended for scientists and drug development professionals working to understand and overcome resistance to this class of therapeutic agents.
Disclaimer
The inhibitor "Hsd17B13-IN-38" appears to be a non-publicly documented compound. Therefore, this guide provides troubleshooting strategies based on the known function of Hsd17B13 and general principles of drug resistance observed with other small molecule inhibitors in cell culture. The quantitative data and experimental protocols are provided as representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and its inhibitors?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily expressed in the liver and is associated with lipid droplets.[1][2] It is involved in the metabolism of retinol, steroids, and other lipids.[1][3] Specifically, it catalyzes the conversion of retinol to retinaldehyde.[1][4] Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][3] Small molecule inhibitors of Hsd17B13 aim to replicate this protective effect by blocking the enzymatic activity of the protein.
Q2: What are the potential mechanisms of acquired resistance to Hsd17B13 inhibitors in cell lines?
A2: While specific resistance mechanisms to Hsd17B13 inhibitors are still under investigation, general mechanisms of drug resistance in cancer cell lines can be extrapolated. These may include:
-
Target modification: Mutations in the HSD17B13 gene that prevent inhibitor binding without affecting the protein's enzymatic function.
-
Target overexpression: Increased expression of Hsd17B13, requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Drug efflux: Increased expression of drug efflux pumps (e.g., ABC transporters) that actively remove the inhibitor from the cell.
-
Activation of bypass pathways: Upregulation of alternative metabolic pathways that compensate for the inhibition of Hsd17B13.
-
Alterations in drug metabolism: Increased metabolic inactivation of the inhibitor within the cell.
Q3: How can I confirm that my cell line has developed resistance to an Hsd17B13 inhibitor?
A3: Resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 value compared to the parental, sensitive cell line.[5] This should be validated through multiple independent experiments. A clonogenic survival assay can also be used to assess long-term resistance.
Q4: Should I maintain the resistant cell line in the presence of the Hsd17B13 inhibitor?
A4: The stability of the resistant phenotype will determine the culture conditions. Some drug-resistant cell lines maintain their phenotype without the drug, while others require continuous or intermittent exposure to the selective pressure of the inhibitor to prevent reversion.[6] It is recommended to test the stability of resistance after several passages in drug-free medium.
Troubleshooting Guide
This guide addresses common issues encountered when developing and characterizing Hsd17B13 inhibitor-resistant cell lines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 measurements | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and use automated cell counting for accurate plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experiments or fill them with sterile PBS to maintain humidity.[7] | |
| Fluctuation in inhibitor concentration due to degradation or adsorption to plastic. | Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock stored under recommended conditions. Use low-binding plastics. | |
| Loss of resistant phenotype over time | The resistance mechanism is unstable without selective pressure. | Maintain a frozen stock of the resistant cell line at an early passage. Culture the cells with a maintenance dose of the Hsd17B13 inhibitor.[6] |
| Contamination with parental sensitive cells. | Perform single-cell cloning to establish a pure resistant population. | |
| Inability to generate a resistant cell line | The starting concentration of the inhibitor is too high, leading to excessive cell death. | Begin with a concentration around the IC50 of the parental cell line and gradually increase the concentration over several months. |
| The cell line has a low intrinsic potential to develop resistance. | Try a different parental cell line or consider using a mutagenic agent to increase the rate of genetic variation (use with appropriate safety precautions). | |
| The inhibitor is not stable in culture medium over long-term culture. | Replenish the culture medium with fresh inhibitor more frequently. |
Experimental Protocols
Protocol 1: Generation of an Hsd17B13 Inhibitor-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the Hsd17B13 inhibitor in the parental cell line.
-
Initial selection: Culture the parental cells in medium containing the Hsd17B13 inhibitor at a concentration equal to the IC50.
-
Monitor cell viability: Initially, significant cell death is expected. Allow the surviving cells to repopulate the culture vessel.
-
Gradual dose escalation: Once the cells are proliferating steadily, increase the concentration of the inhibitor in a stepwise manner (e.g., 1.5 to 2-fold increments). Allow the cells to adapt and resume normal proliferation at each new concentration before the next increase. This process can take 6-12 months.
-
Characterize the resistant phenotype: Periodically determine the IC50 of the inhibitor in the adapting cell population to monitor the development of resistance.
-
Establish a resistant cell bank: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand the cell line and create a frozen cell bank of an early passage.
Protocol 2: IC50 Determination using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare a serial dilution of the Hsd17B13 inhibitor in culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the blank values, normalize the data to the vehicle control, and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Hsd17B13-IN-XX in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental HepG2 | 0.5 | 1 |
| HepG2-Resistant | 12.5 | 25 |
Table 2: Hypothetical Gene Expression Changes in Resistant Cells (Fold Change vs. Parental)
| Gene | Fold Change | Potential Role in Resistance |
| HSD17B13 | 5.2 | Target overexpression |
| ABCB1 (MDR1) | 8.7 | Increased drug efflux |
| CYP3A4 | 3.1 | Increased drug metabolism |
Visualizations
Caption: Hsd17B13 signaling and inhibition pathway.
Caption: Workflow for generating a resistant cell line.
Caption: Troubleshooting decision tree for resistance issues.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors for Researchers
A detailed comparison of Hsd17B13-IN-38 with other inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is hampered by the limited publicly available data for this compound. This guide, therefore, focuses on a comprehensive comparison of other notable HSD17B13 inhibitors for which experimental data has been published, providing researchers, scientists, and drug development professionals with a valuable resource for selecting appropriate research tools.
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and other chronic liver conditions.[2][3][4] This has made HSD17B13 an attractive therapeutic target for the treatment of liver diseases.[5][6]
This guide provides a comparative overview of key HSD17B13 inhibitors, summarizes their performance based on available experimental data, details common experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Performance Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for several HSD17B13 inhibitors. It is important to note that direct comparison between compounds should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 | Reference |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | [7] |
| Mouse HSD17B13 | Estradiol | 13 nM | [7] | |
| HSD17B13-IN-23 | HSD17B13 | Estradiol | < 0.1 µM | MedChemExpress |
| HSD17B13 | Leukotriene B4 | < 1 µM | MedChemExpress | |
| HSD17B13-IN-95 | HSD17B13 | Estradiol | < 0.1 µM | [8] |
| This compound | HSD17B13 | Not specified | Data not available | [9] |
Table 2: Selectivity and Pharmacokinetic Profile of BI-3231
| Parameter | Species | Value | Reference |
| Selectivity vs HSD17B11 | Human | >10,000-fold | Not specified |
| Metabolic Stability (Liver Microsomes) | Human | High | [7] |
| Metabolic Stability (Hepatocytes) | Human | Moderate | [7] |
| In Vivo Clearance | Mouse | Rapid from plasma | [7] |
| Hepatic Exposure | Mouse | Maintained over 48h | [7] |
Key Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against the HSD17B13 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or mouse HSD17B13 protein is purified. A suitable substrate, such as estradiol or leukotriene B4, and the cofactor NAD+ are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Reaction Incubation: The enzyme, substrate, cofactor, and test compound are incubated together to allow the enzymatic reaction to proceed.
-
Detection: The product of the enzymatic reaction is quantified. Common detection methods include:
-
Mass Spectrometry (e.g., MALDI-TOF MS): Directly measures the mass of the product.
-
Luciferase-based assays (e.g., NAD(P)H-Glo): Measures the amount of NADH produced, which is proportional to enzyme activity.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound directly binds to its target protein within a cellular environment.
Objective: To demonstrate target engagement of an inhibitor with HSD17B13 in intact cells.
General Protocol:
-
Cell Treatment: Cells expressing HSD17B13 are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble HSD17B13 at each temperature is quantified, usually by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve for the compound-treated group compared to the control group indicates target engagement.
In Vivo Pharmacokinetic Studies
These studies are crucial for understanding how an inhibitor is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
Objective: To determine the pharmacokinetic profile of an HSD17B13 inhibitor.
General Protocol:
-
Animal Dosing: The test compound is administered to laboratory animals (e.g., mice or rats) via a specific route (e.g., oral, intravenous).
-
Sample Collection: Blood, plasma, and tissue samples (especially liver) are collected at various time points after dosing.
-
Bioanalysis: The concentration of the compound (and any major metabolites) in the collected samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, are calculated from the concentration-time data.
Visualizing the Science: Diagrams and Workflows
HSD17B13 Signaling Pathway in Liver Disease
The following diagram illustrates the proposed role of HSD17B13 in the progression of non-alcoholic fatty liver disease (NAFLD).
Caption: Proposed role of HSD17B13 in NAFLD progression.
General Experimental Workflow for HSD17B13 Inhibitor Characterization
This diagram outlines the typical steps involved in the preclinical evaluation of a novel HSD17B13 inhibitor.
Caption: Preclinical workflow for HSD17B13 inhibitor development.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of HSD17B13 Pharmacological Inhibition Versus Genetic Knockout in Preclinical Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison between the pharmacological inhibition and genetic knockout of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This analysis is supported by experimental data to delineate the nuances of these two approaches in the study of liver disease.
Genetic studies in humans have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This has made HSD17B13 a compelling therapeutic target. This guide will compare the outcomes of direct pharmacological inhibition of the HSD17B13 enzyme with the systemic effects observed in genetic knockout models.
While the user requested a comparison with "Hsd17B13-IN-38," this specific inhibitor is not prominently documented in the accessible scientific literature. Therefore, this guide will utilize data from well-characterized preclinical HSD17B13 inhibitors, such as BI-3231 and INI-822, as representative examples of pharmacological intervention.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on HSD17B13 inhibitors and knockout mouse models.
Table 1: In Vitro Inhibitor Potency
| Compound | Target | IC50 (nM) | Assay Substrate | Source |
| BI-3231 | Human HSD17B13 | 1 | Estradiol | [1] |
| BI-3231 | Mouse HSD17B13 | 13 | Estradiol | [1] |
| INI-822 | Human HSD17B13 | low nM | Not specified | [2] |
| EP-036332 | Human HSD17B13 | 14 | Leukotriene B4 | |
| EP-036332 | Mouse HSD17B13 | 2.5 | Leukotriene B4 |
Table 2: Comparison of In Vivo Effects in Rodent Models of Liver Disease
| Model | Approach | Key Findings | Reference |
| High-Fat Diet (HFD)-induced Obesity | HSD17B13 Knockout | No significant difference in body weight, liver weight, or hepatic triglycerides compared to wild-type.[3][4] | [3][4] |
| HFD-induced Obesity | shRNA-mediated knockdown | Markedly improved hepatic steatosis and decreased serum ALT levels.[5] | [5] |
| Western Diet (WD)-induced NASH | HSD17B13 Knockout | No protection from liver injury, fibrosis, or steatosis.[3][4] | [3][4] |
| Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAAHFD) | HSD17B13 Knockout | Modest, sex-specific effects on liver fibrosis.[6] | [6] |
| CDAAHFD-induced NASH | INI-822 (inhibitor) | Decreased ALT levels and increased hepatic phosphatidylcholine levels.[7] | [8][7] |
| Acute Liver Injury (Concanavalin A) | EP-036332 (inhibitor) | Decreased plasma ALT, TNF-α, IL-1β, and CXCL9 levels. | |
| Palmitic Acid-induced Lipotoxicity (in vitro) | BI-3231 (inhibitor) | Significantly decreased triglyceride accumulation in hepatocytes.[9][10] | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: HSD17B13's role in liver metabolism.
Caption: A typical workflow for in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a pharmacological inhibitor.
Materials:
-
Recombinant human or mouse HSD17B13 enzyme.
-
Cofactor: NAD+.
-
Test inhibitor compound.
-
Assay buffer.
-
Mass spectrometer for detection.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the HSD17B13 enzyme.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., estradiol).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction.
-
Analyze the formation of the product (e.g., estrone from estradiol) using mass spectrometry.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Liver Triglyceride Content Measurement
Objective: To quantify the accumulation of triglycerides in the liver.
Materials:
-
Frozen liver tissue samples.
-
Reagents for lipid extraction (e.g., Folch method using chloroform and methanol).[13]
-
Commercial triglyceride quantification kit.
-
Spectrophotometer.
Procedure:
-
Homogenize a known weight of frozen liver tissue in a chloroform/methanol solution to extract total lipids.[13]
-
Separate the lipid-containing organic phase.
-
Evaporate the solvent to obtain the dried lipid extract.
-
Resuspend the lipid extract in a suitable solvent (e.g., isopropanol).
-
Use a commercial colorimetric assay kit to measure the triglyceride concentration according to the manufacturer's instructions.[13]
-
Read the absorbance using a spectrophotometer.
-
Calculate the triglyceride content and normalize it to the initial liver tissue weight (e.g., mg of triglyceride per gram of liver tissue).
Histological Analysis of Liver Fibrosis
Objective: To visually assess the extent of fibrosis in liver tissue.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections.
-
Picro-Sirius Red stain.
-
Microscope.
-
Image analysis software.
Procedure:
-
Deparaffinize and rehydrate the liver tissue sections.
-
Stain the sections with Picro-Sirius Red solution, which specifically stains collagen fibers red.[14]
-
Counterstain with a suitable dye (e.g., Fast Green) if necessary.
-
Dehydrate and mount the sections on microscope slides.
-
Capture images of the stained sections using a microscope.
-
Quantify the fibrotic area (red-stained regions) as a percentage of the total tissue area using image analysis software. This provides a quantitative measure of fibrosis.
Discussion and Comparison
The data presented reveal a notable discrepancy between the effects of pharmacological inhibition and genetic knockout of HSD17B13 in preclinical mouse models.
Pharmacological Inhibition: Small molecule inhibitors of HSD17B13, such as BI-3231 and INI-822, consistently demonstrate protective effects in various models of liver injury.[9][10] These inhibitors effectively reduce liver enzyme levels, inflammation, and triglyceride accumulation.[8][9] The acute nature of pharmacological intervention allows for the assessment of the direct consequences of enzyme inhibition in the context of established disease, which is more representative of a clinical therapeutic scenario.
Genetic Knockout Models: In contrast, studies using HSD17B13 genetic knockout mice have yielded conflicting results. Some studies report no protection against diet-induced steatosis and fibrosis, while others show a modest or even detrimental effect, such as increased body weight on a chow diet.[3][4][15][16] These inconsistencies may arise from several factors:
-
Developmental Compensation: The lifelong absence of the HSD17B13 protein in knockout models may trigger compensatory mechanisms that mask the protective effects observed with acute inhibition.[5][17]
-
Species-Specific Differences: The regulation and function of HSD17B13 may differ between mice and humans.[3] For instance, the expression of Hsd17b13 in mice is not consistently upregulated in response to fatty liver-inducing diets, unlike in humans.[3]
-
Diet and Model Variability: The specific diet and duration of the study can significantly influence the phenotype of the knockout mice.[6]
Signaling and Mechanism: HSD17B13 is a lipid droplet-associated enzyme with retinol dehydrogenase activity.[18] Its expression is regulated by key transcription factors in lipid metabolism, LXRα and SREBP-1c.[18][19] Pharmacological inhibition appears to recapitulate the protective phenotype of human loss-of-function carriers by acutely modulating lipid metabolism and reducing lipotoxicity. The knockout models, however, present a more complex picture where the absence of the protein from development may lead to broader, and sometimes counterintuitive, systemic adaptations. Recent studies also suggest a role for HSD17B13 in promoting liver inflammation through platelet-activating factor (PAF) signaling, a pathway that would be acutely blocked by an inhibitor.[20]
Conclusion
For researchers and drug developers, the comparison between pharmacological inhibition and genetic knockout of HSD17B13 offers critical insights. While genetic knockout models provide a tool to study the lifelong absence of a gene, the results from HSD17B13 knockout mice have been inconsistent and do not fully align with the protective effects seen in human genetic studies.
In contrast, preclinical studies with pharmacological inhibitors of HSD17B13 have more consistently demonstrated hepatoprotective effects, aligning better with the anticipated therapeutic benefits. This suggests that acute, targeted inhibition of HSD17B13 enzymatic activity in a disease state is a more translatable approach for therapeutic development than what might be predicted from the current global knockout models. Future research using liver-specific and inducible knockout models may help to further dissect the role of HSD17B13 and reconcile the differences observed between genetic and pharmacological approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. inipharm.com [inipharm.com]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 8. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 12. enanta.com [enanta.com]
- 13. researchgate.net [researchgate.net]
- 14. Liver histology [bio-protocol.org]
- 15. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
For researchers and drug development professionals investigating the role of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) in liver and metabolic diseases, validating the specificity of chemical probes is paramount. This guide provides a framework for assessing the selectivity of HSD17B13 inhibitors, with a focus on Hsd17B13-IN-38. Due to the limited publicly available quantitative data for this compound, this guide utilizes the well-characterized inhibitor BI-3231 as a prime example for comparative analysis against related enzymes.
Introduction to HSD17B13 and its Inhibitors
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B enzyme family, which comprises at least 14 members in mammals.[1][2] These enzymes are critical regulators of steroids, fatty acids, and retinoids.[3][4] HSD17B13, in particular, is predominantly expressed in the liver and has emerged as a therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[5]
This compound is a known inhibitor of HSD17B13, though detailed public data on its potency and selectivity remains scarce.[6] In contrast, BI-3231 is a potent and selective HSD17B13 inhibitor with extensive characterization, making it a valuable tool for research and a benchmark for comparison.[7]
Comparative Inhibitor Performance
To objectively assess the specificity of an HSD17B13 inhibitor, it is crucial to determine its inhibitory activity against the target enzyme and compare it to its activity against other closely related HSD17B family members. The following table presents the inhibitory potency of BI-3231 against human and mouse HSD17B13, as well as its selectivity against HSD17B11, the closest homolog to HSD17B13.[7]
Table 1: Inhibitory Activity of BI-3231 Against HSD17B Enzymes
| Enzyme Target | Inhibitor | IC50 (nM) | Selectivity vs. HSD17B13 |
| Human HSD17B13 | BI-3231 | 1 | - |
| Mouse HSD17B13 | BI-3231 | 13 | - |
| Human HSD17B11 | BI-3231 | >10,000 | >10,000-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency. Data for this compound is not publicly available.
Experimental Protocols for Specificity Testing
Validating inhibitor specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments to determine the inhibitory profile of compounds like this compound.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Assay Buffer: Tris-HCl buffer with a detergent (e.g., Triton X-100)
-
Detection Reagent: A system to measure the product (e.g., NADH) formation, such as a luciferase-based assay.
-
Test Inhibitor (e.g., this compound) and control inhibitor (e.g., BI-3231)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the assay plate.
-
Prepare a substrate mix containing estradiol and NAD+ in the assay buffer.
-
Add the substrate mix to the assay plate.
-
Initiate the enzymatic reaction by adding the purified HSD17B13 protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Selectivity Profiling Against Related HSD17B Enzymes
To determine specificity, the inhibition assay should be repeated using a panel of related HSD17B enzymes (e.g., HSD17B1, HSD17B2, HSD17B4, HSD17B11, etc.). The IC50 values obtained for the target enzyme (HSD17B13) are then compared to those for the other family members to calculate the selectivity ratio.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and relationships.
Caption: Workflow for determining Hsd17B13 inhibitor specificity.
Caption: Inhibition of the HSD17B13 enzymatic pathway.
Conclusion
While this compound is marketed as an inhibitor of HSD17B13, a thorough validation of its specificity against related HSD17B enzymes is essential for rigorous scientific research. The lack of publicly available quantitative data for this compound necessitates that researchers perform their own comprehensive selectivity profiling. By following the detailed experimental protocols outlined in this guide and using well-characterized inhibitors like BI-3231 as a benchmark, scientists can confidently assess the specificity of their chemical probes and ensure the reliability of their findings in the pursuit of novel therapeutics for liver and metabolic diseases.
References
- 1. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 2. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 3. CA3049980A1 - Hydroxysteroid 17-beta dehydrogenase 13 (hsd17b13) variants and uses thereof - Google Patents [patents.google.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2019075181A1 - Inhibition of hsd17b13 in the treatment of liver disease in patients expressing the pnpla3 i148m variation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
In Vivo Target Engagement of Hsd17B13: A Comparative Analysis of Current Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation and target engagement of various therapeutic candidates targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a genetically validated target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. While information on a specific compound designated "Hsd17B13-IN-38" is not publicly available, this guide details the performance of other prominent small molecule and RNA interference (RNAi) inhibitors, supported by experimental data.
Executive Summary
The inhibition of Hsd17B13 is a promising strategy for the treatment of NASH. Both small molecule inhibitors and RNAi therapeutics have demonstrated effective target engagement in vivo, leading to reductions in Hsd17B13 mRNA and protein levels, as well as downstream biomarkers of liver injury. This guide compares the mechanisms and reported efficacy of key investigational drugs, including the small molecules BI-3231 and INI-822, and the RNAi therapeutics ARO-HSD and Rapirosiran.
Comparative Performance of Hsd17B13 Inhibitors
The following tables summarize the available in vivo data for prominent Hsd17B13 inhibitors.
Table 1: In Vivo Target Engagement and Efficacy of Hsd17B13 Inhibitors
| Compound/Therapeutic | Modality | Animal Model/Patient Population | Dose | Target Engagement (mRNA Reduction) | Target Engagement (Protein Reduction) | Biomarker Changes | Citation(s) |
| ARO-HSD | RNAi | Patients with suspected NASH | 100 mg (Days 1 & 29) | Mean of 84% (range: 62-96%) | >83% (some below limit of quantitation) | Mean ALT reduction of 46% | [1] |
| ARO-HSD | RNAi | Patients with confirmed/suspected NASH | 200 mg (Days 1 & 29) | Mean of -93.4% from baseline | Similarly reduced across doses | Mean ALT reduction of -42.3% from baseline | [2][3] |
| Rapirosiran (ALN-HSD) | RNAi | Patients with MASH | 400 mg (2 doses, 12 weeks apart) | Median reduction of 78% at 6 months | Not specified | Not specified | [4][5] |
| INI-822 | Small Molecule | Zucker obese rats | Not specified | Not applicable | Potent and selective inhibition | Reduction in liver transaminases; 79-fold increase in substrate 12-HETE | [6][7] |
| BI-3231 | Small Molecule | Mice | Not specified | Not applicable | Potent inhibitor (IC50 = 13 nM for mHSD17B13) | Maintained considerable hepatic exposure over 48h | [8][9] |
| shRNA-mediated knockdown | Gene Therapy | High-fat diet-obese mice | Not applicable | Not specified | Significant reduction | Markedly improved hepatic steatosis; decreased serum ALT | [10][11] |
Note: A direct head-to-head comparison of these compounds in the same study is not available in the public domain. The experimental conditions and patient populations may vary between studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Hsd17B13 Signaling Pathway in NASH.
Caption: In Vivo Target Engagement Experimental Workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments in the in vivo validation of Hsd17B13 inhibitors.
Hsd17B13 Enzyme Inhibition Assay (Luminescence-Based)
This protocol describes a common method to assess the in vitro potency of small molecule inhibitors against Hsd17B13.
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[12]
-
Test compounds (serial dilutions)
-
NAD(P)H-Glo™ Detection Reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50-100 nL) of the diluted compounds into the wells of a 384-well plate.
-
Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer.
-
Add the purified Hsd17B13 enzyme to the assay buffer.
-
Initiate the enzymatic reaction by adding the enzyme solution to the wells containing the test compounds and substrate mix. The final reaction mixture may contain 50-100 nM enzyme and 10-50 µM substrate.[12]
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction and measure the amount of NADH produced by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of NADH produced and reflects the enzyme's activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
In Vivo Target Engagement in a NASH Animal Model
This protocol outlines the general steps to assess the in vivo efficacy of an Hsd17B13 inhibitor in a diet-induced rodent model of NASH.
Animal Model:
-
Induce NASH in mice (e.g., C57BL/6J) by feeding a high-fat diet (HFD) for an extended period (e.g., 21 weeks).[10]
Treatment:
-
Administer the Hsd17B13 inhibitor (small molecule or RNAi therapeutic) to the NASH animals at various doses. A control group should receive a vehicle.
Sample Collection:
-
At the end of the treatment period, euthanize the animals and collect liver tissue and blood samples.
Target Engagement Analysis (Liver Tissue):
-
Hsd17B13 mRNA Quantification (qPCR):
-
Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qPCR) using primers specific for Hsd17B13 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of Hsd17B13 mRNA using the ΔΔCt method.[13]
-
-
Hsd17B13 Protein Quantification (Western Blot):
-
Homogenize a portion of the liver tissue in lysis buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for Hsd17B13.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., vinculin or GAPDH).[11]
-
Biomarker Analysis (Serum):
-
Separate the serum from the collected blood samples.
-
Measure the levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available assay kits.[13]
Conclusion
The development of Hsd17B13 inhibitors represents a promising therapeutic avenue for NASH and other chronic liver diseases. Both small molecule and RNAi approaches have demonstrated robust in vivo target engagement, leading to significant reductions in Hsd17B13 expression and improvements in liver injury biomarkers. Further clinical development will be crucial to ascertain the long-term safety and efficacy of these novel therapeutics.
References
- 1. arrowheadpharma.com [arrowheadpharma.com]
- 2. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 3. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting [businesswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. enanta.com [enanta.com]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hsd17B13 Inhibitors in Different Liver Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Hsd17B13 inhibitors, with a focus on hepatocytes and hepatic stellate cells. While direct comparative data for Hsd17B13-IN-38 is not publicly available, this guide provides a framework for evaluation by comparing leading alternative inhibitors.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Primarily expressed in hepatocytes, this lipid droplet-associated enzyme is implicated in the progression of liver disease.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, driving the development of inhibitors to replicate this protective effect.[3] This guide provides a comparative analysis of key Hsd17B13 inhibitors, presenting available experimental data on their effects in different liver cell types.
Performance in Hepatocytes
Hepatocytes are the primary parenchymal cells of the liver and the main cell type expressing Hsd17B13.[1][2] The therapeutic rationale for Hsd17B13 inhibition is centered on modulating lipid metabolism and reducing cellular stress in these cells. The following table summarizes the performance of alternative Hsd17B13 inhibitors in hepatocytes based on available preclinical and clinical data.
| Inhibitor | Mechanism | Cell Type | Key Performance Metrics | Reference |
| BI-3231 | Small molecule inhibitor | HepG2 cells, primary mouse hepatocytes | - Significantly decreased triglyceride accumulation under lipotoxic stress.- Improved hepatocyte proliferation and lipid homeostasis. | [4][5][6][7][8][9] |
| ARO-HSD (GSK4532990) | RNA interference (RNAi) | Human hepatocytes (in vivo) | - Mean reduction of HSD17B13 mRNA up to 93.4% in patients with suspected NASH.- Mean reduction in Alanine Aminotransferase (ALT) of up to 42.3%. | [10][11][12] |
| INI-822 | Small molecule inhibitor | Primary human liver cells (in Liver-on-a-Chip) | - Decreased triglycerides in the secretome. | [5] |
Performance in Hepatic Stellate Cells
Hepatic stellate cells (HSCs) are the primary mediators of liver fibrosis. While Hsd17B13 expression is low in HSCs, their activation is indirectly influenced by stressed hepatocytes.[1] Inhibition of Hsd17B13 in hepatocytes is expected to reduce the downstream activation of HSCs.
| Inhibitor | Mechanism | Cell Type | Key Performance Metrics | Reference |
| INI-822 | Small molecule inhibitor | Primary human hepatocytes, stellate, and Kupffer cells (in Liver-on-a-Chip) | - Significantly decreased α-SMA and collagen type I at 1 and 5 µM.- Greater than 40% decrease in fibrotic proteins at 25 µM. | [5] |
Performance in Kupffer Cells
Kupffer cells are the resident macrophages of the liver and play a central role in liver inflammation. Direct experimental data on the effects of Hsd17B13 inhibitors on Kupffer cells is currently limited. However, by reducing hepatocyte injury and lipid accumulation, Hsd17B13 inhibition is hypothesized to decrease the inflammatory signals that activate Kupffer cells, thereby contributing to an overall reduction in liver inflammation.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating Hsd17B13 inhibitors, the following diagrams are provided.
Caption: Hsd17B13 signaling pathway in hepatocytes and its impact on hepatic stellate cell activation.
Caption: A generalized experimental workflow for the comparative analysis of Hsd17B13 inhibitors.
Caption: Logical structure for the comparative analysis of Hsd17B13 inhibitors across liver cell types.
Experimental Protocols
1. Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay measures the enzymatic activity of Hsd17B13 by quantifying the conversion of retinol to retinaldehyde.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are transfected with an expression vector for HSD17B13 or a control vector using a suitable transfection reagent.
-
-
Substrate Treatment:
-
24-48 hours post-transfection, the culture medium is replaced with serum-free medium containing a known concentration of all-trans-retinol (e.g., 1-10 µM).
-
Cells are incubated for a defined period (e.g., 4-8 hours).
-
-
Retinoid Extraction and Analysis:
-
Cells and media are collected. Retinoids are extracted using a two-phase solvent extraction method (e.g., hexane/ethanol).
-
The extracted retinoids are dried, reconstituted in a suitable solvent, and analyzed by high-performance liquid chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
The amount of retinaldehyde produced is quantified by comparing the peak area to a standard curve.
-
RDH activity is expressed as the amount of retinaldehyde produced per unit of time per milligram of protein.
-
2. Lipid Droplet Staining and Quantification in Hepatocytes
This protocol allows for the visualization and quantification of neutral lipid accumulation in hepatocytes.
-
Cell Culture and Treatment:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes) are seeded in multi-well plates.
-
To induce lipid accumulation, cells are treated with oleic acid complexed to bovine serum albumin (BSA).
-
Cells are co-treated with the Hsd17B13 inhibitor or vehicle control for 24-48 hours.
-
-
Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
Neutral lipids are stained with a fluorescent dye such as BODIPY 493/503 or Oil Red O.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Quantification:
-
Images are acquired using a fluorescence microscope.
-
The intensity of the lipid droplet stain is quantified using image analysis software (e.g., ImageJ).
-
Lipid accumulation is typically normalized to the number of cells (DAPI-stained nuclei).
-
3. Hepatic Stellate Cell (HSC) Activation Assay
This assay assesses the effect of Hsd17B13 inhibitors on the activation of HSCs, a key event in liver fibrosis.
-
Co-culture System or Conditioned Media:
-
Co-culture: Primary hepatocytes are cultured with primary HSCs or an HSC cell line (e.g., LX-2).
-
Conditioned Media: Hepatocytes are treated with a pro-steatotic agent and the Hsd17B13 inhibitor. The conditioned medium is then collected and transferred to HSC cultures.
-
-
Treatment:
-
The co-culture or HSC monoculture is treated with the Hsd17B13 inhibitor or vehicle control for 48-72 hours.
-
-
Analysis of Activation Markers:
-
Immunofluorescence: Cells are fixed and stained for the activation marker alpha-smooth muscle actin (α-SMA).
-
Gene Expression: RNA is extracted from HSCs, and the expression of fibrosis-related genes (e.g., COL1A1, TIMP1) is quantified by qRT-PCR.
-
Protein Analysis: Protein levels of collagen in the cell lysate or culture supernatant can be measured by Western blot or ELISA.
-
-
Data Analysis:
-
The percentage of α-SMA positive cells or the fluorescence intensity of α-SMA staining is quantified.
-
Relative gene expression is calculated using the delta-delta Ct method.
-
Collagen protein levels are normalized to total protein content.
-
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. inipharm.com [inipharm.com]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
Assessing the Translational Potential of Hsd17B13-IN-38 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-enriched, lipid droplet-associated enzyme, has emerged as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][2][3] This guide provides a comparative assessment of the preclinical translational potential of Hsd17B13-IN-38 against other Hsd17B13 inhibitors, supported by available experimental data.
Mechanism of Action of Hsd17B13 and Rationale for Inhibition
Hsd17B13 is predominantly expressed in hepatocytes and is localized to the surface of lipid droplets.[2][4] Its expression is upregulated in patients with NAFLD.[1][4] While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid metabolism.[5] Overexpression of Hsd17B13 can lead to an increase in the number and size of lipid droplets.[2] The therapeutic rationale for inhibiting Hsd17B13 is based on the observation that individuals with naturally occurring, enzymatically inactive variants of Hsd17B13 are protected from the progression of NAFLD to more severe stages like NASH, fibrosis, and cirrhosis.[2][3]
Below is a diagram illustrating the proposed signaling pathway involving Hsd17B13 in the context of NAFLD/NASH.
Caption: Proposed signaling pathway of Hsd17B13 in NAFLD/NASH pathogenesis.
Comparative Analysis of Hsd17B13 Inhibitors
The landscape of Hsd17B13 inhibitors includes both small molecule inhibitors and RNA interference (RNAi)-based therapeutics. This section compares this compound with other notable candidates in these classes.
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration and intracellular targeting.
| Compound | In Vitro Potency (IC50) | Preclinical Models | Key Findings |
| This compound | Data from patent WO2021211981A1 suggests activity, but specific IC50 values are not publicly disclosed.[6][7] | Not publicly disclosed. | Disclosed as a selective Hsd17B13 inhibitor.[6][7] |
| BI-3231 | Human HSD17B13: ~2.5 nM[8] | In vitro lipotoxicity models (HepG2 cells, primary mouse hepatocytes).[9] | Reduces triglyceride accumulation and lipotoxic effects of palmitic acid in hepatocytes.[9] Possesses a pharmacokinetic profile characterized by rapid plasma clearance but significant liver accumulation.[10][11] |
| EP-036332 | Human HSD17B13: 14 nM; Mouse HSD17B13: 2.5 nM[12] | Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) mouse model; Adenoviral liver injury model.[13] | Hepatoprotective in mouse models of liver injury.[13] |
| EP-040081 | Human HSD17B13: 79 nM; Mouse HSD17B13: 74 nM[12] | Concanavalin A-induced autoimmune hepatitis mouse model.[12][14] | Decreased plasma ALT and inflammatory cytokines (TNF-α, IL-1β, CXCL9).[12] |
RNAi-Based Therapeutics
| Therapeutic | Mechanism | Preclinical Models | Key Findings |
| ALN-HSD (Rapirosiran) | N-acetylgalactosamine (GalNAc)-conjugated siRNA | Healthy volunteers and NASH patients (Phase 1).[15] | Robust, dose-dependent reduction in liver HSD17B13 mRNA in patients with NASH.[15] Encouraging safety and tolerability profile. |
| Hsd17B13 ASO | Antisense Oligonucleotide | Primary mouse hepatocytes; CDAHFD mouse model. | Effectively inhibited Hsd17B13 gene expression in vitro (IC50 ~29 nM at 72h) and in vivo. Modulated hepatic steatosis but did not decrease hepatic fibrosis in the CDAHFD model. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are summaries of key experimental protocols employed in the evaluation of Hsd17B13 inhibitors.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Mouse Model of NASH
This is a widely used dietary model to induce NASH and fibrosis in mice, mimicking features of the human disease.[16][17][18]
-
Animal Strain: C57BL/6J mice are commonly used.[17]
-
Diet: A diet high in fat (typically 60 kcal%) and fructose, with no choline and a defined amino acid composition (e.g., 0.1% methionine).[16][17]
-
Induction Period: Mice are fed the CDAHFD for a period ranging from 6 to 14 weeks to induce steatohepatitis and fibrosis.[16][17]
-
Treatment: Inhibitors are administered (e.g., oral gavage) for a specified duration during or after the diet-induced disease establishment.
-
Endpoints:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Picro Sirius Red to stage fibrosis.[16]
-
Biochemical Analysis: Plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.[16]
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis (e.g., TNF-α, IL-6, Col1a1) is quantified by qPCR.[16]
-
Lipid Analysis: Liver triglyceride and cholesterol content are measured.[16]
-
The following diagram outlines the typical workflow for a preclinical study using the CDAHFD model.
Caption: Experimental workflow for the CDAHFD mouse model of NASH.
Concanavalin A (ConA)-Induced Acute Liver Injury Model
This model is used to study immune-mediated hepatitis, driven by T-cell activation.[19][20][21][22]
-
Animal Strain: C57BL/6J mice are often used due to their susceptibility to ConA-induced liver injury.[19][22]
-
Induction: A single intravenous or intraperitoneal injection of Concanavalin A is administered.[19][20]
-
Pre-treatment: Test compounds are typically administered prior to the ConA challenge.
-
Time Course: Liver injury develops rapidly, with endpoints often assessed within 24 hours post-ConA injection.[19][22]
-
Endpoints:
Conclusion
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. WO2019075181A1 - Inhibition of hsd17b13 in the treatment of liver disease in patients expressing the pnpla3 i148m variation - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 13. enanta.com [enanta.com]
- 14. enanta.com [enanta.com]
- 15. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 16. gubra.dk [gubra.dk]
- 17. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estimating Drug Efficacy with a Diet-Induced NASH Model in Chimeric Mice with Humanized Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 20. researchgate.net [researchgate.net]
- 21. Concanavalin-A-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-38: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Hsd17B13-IN-38, a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this procedure is based on a precautionary approach, treating the compound as a potentially hazardous chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The unknown specific hazards of this compound necessitate a conservative approach to safety.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye Protection | Chemical splash goggles are required. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. |
| Body Protection | A lab coat must be worn. |
| Respiratory Protection | A fume hood should be used when handling the solid compound or preparing solutions. |
In case of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound, like any other research chemical, should be managed through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Characterize the Waste: Since the specific hazards are unknown, treat this compound as a hazardous chemical waste. This includes the pure compound, any solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats).
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound solid in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other chemical waste unless explicitly permitted by your EHS department.
-
Contaminated Labware: Dispose of grossly contaminated items (e.g., weigh boats, pipette tips) as solid chemical waste.
-
2. Waste Container and Labeling:
-
Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard (in the absence of specific data, label as "Caution: Research Chemical of Unknown Toxicity")
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum allowable volume and storage time.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a completed hazardous waste pickup request form, including all the information from the waste container label.
Experimental Protocol Waste Management
For laboratory professionals conducting experiments with this compound, it is crucial to integrate waste management into the experimental workflow.
Example: In Vitro Cell-Based Assay
-
Preparation of Stock Solution: When preparing a stock solution of this compound (e.g., in DMSO), perform this task in a chemical fume hood. Any contaminated materials, such as the weigh boat, spatula, and pipette tips, should be disposed of in the designated solid chemical waste container.
-
Cell Treatment: During the treatment of cells with this compound, the used cell culture media containing the compound should be collected as liquid hazardous waste. Do not aspirate it into the common laboratory vacuum system unless it is equipped with a proper collection flask that will be treated as hazardous waste.
-
Post-Experiment Cleanup: All disposable labware that came into contact with this compound, such as serological pipettes, microplates, and gloves, should be collected as solid chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Essential Safety and Handling Protocol for Hsd17B13-IN-38
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-38 is not publicly available. The following guidance is based on general best practices for handling potent, uncharacterized research compounds and should be supplemented by a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.
This compound is an inhibitor of the enzyme Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[1][2] Genetic variants that result in a loss of HSD17B13 function have been associated with a reduced risk of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4][5] As an inhibitor, this compound is a valuable tool for researching the therapeutic potential of targeting HSD17B13.[6] However, due to its potent biological activity and the lack of comprehensive safety data, it must be handled with a high degree of caution.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense when handling any potentially hazardous chemical.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Fume Hood | All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood. | To minimize inhalation exposure to the powdered form or aerosols of the dissolved compound. |
| Personal Protective Equipment | ||
| Eye Protection | Chemical safety goggles should be worn at all times. | To protect the eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves are recommended. Consider double-gloving. | To prevent skin contact. Gloves should be changed immediately if contaminated. |
| Lab Coat | A buttoned lab coat should be worn to protect street clothes and skin. | To prevent contamination of personal clothing. |
| Respiratory Protection | For operations with a high potential for aerosol generation, a respirator may be required. Consult your institution's EHS for specific recommendations. | To provide an additional layer of protection against inhalation, especially in the absence of definitive toxicity data. |
Handling and Experimental Workflow
A systematic approach to handling will minimize the risk of exposure and contamination.
Figure 1: A generalized workflow for the safe handling of a research compound like this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Perform all manipulations within a certified chemical fume hood.
-
Carefully weigh the required amount of this compound.
-
Reconstitute the compound in a suitable solvent as per the manufacturer's instructions or your experimental protocol.
-
-
Experimentation:
-
Aliquot the reconstituted compound for individual experiments to avoid repeated handling of the stock solution.
-
When adding the compound to your experimental system (e.g., cell culture media), do so carefully to avoid splashes or aerosols.
-
Follow your specific experimental protocol for incubation and subsequent assays.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.
-
Dispose of all waste, including contaminated gloves, pipette tips, and empty vials, in a designated hazardous chemical waste container. Follow your institution's EHS guidelines for chemical waste disposal.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling the compound.
-
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
For all exposures, report the incident to your supervisor and your institution's EHS department.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
